molecular formula C55H78N12O12 B1680007 Nph-peptide CAS No. 84311-50-2

Nph-peptide

Cat. No.: B1680007
CAS No.: 84311-50-2
M. Wt: 1099.3 g/mol
InChI Key: KPHWFSOLBPULFR-FQEQRRFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nph-peptide is a high-purity, synthetic peptide provided for research purposes exclusively. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals. Neuropeptides and peptide hormones (NPHs) represent a vast and diverse class of signaling molecules that regulate a wide array of physiological processes and behaviors in animals. Research in this field has revealed their critical roles as neurotransmitters, neuromodulators, and circulating hormones, influencing everything from development and metabolism to stress responses and behavioral plasticity . The study of specific neuropeptides, like Nph-peptide, is fundamental to advancing our understanding of systemic homeostasis and complex signaling networks. Researchers can utilize this peptide in various in vitro and in vivo models to investigate its potential mechanism of action, which may involve interaction with specific G-protein-coupled receptors (GPCRs) to modulate intracellular signaling pathways. Its applications extend to several key areas of biomedical research, including neuroendocrinology, molecular biology, and the study of inter-organ communication. Specific research applications for Nph-peptide could include receptor binding assays, functional activity studies, and the exploration of its role in specific physiological or behavioral circuits. This product is subjected to rigorous quality control analyses to ensure its identity and purity, providing consistency and reliability for your research investigations.

Properties

CAS No.

84311-50-2

Molecular Formula

C55H78N12O12

Molecular Weight

1099.3 g/mol

IUPAC Name

(2S)-6-[6-(4-azido-2-nitroanilino)hexanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C55H78N12O12/c1-5-7-19-42(59-35-68)50(71)62-45(31-36(3)4)52(73)64-46(32-37-17-11-9-12-18-37)53(74)60-43(20-8-6-2)51(72)63-47(33-38-23-26-40(69)27-24-38)54(75)61-44(55(76)77)21-14-16-30-58-49(70)22-13-10-15-29-57-41-28-25-39(65-66-56)34-48(41)67(78)79/h9,11-12,17-18,23-28,34-36,42-47,57,69H,5-8,10,13-16,19-22,29-33H2,1-4H3,(H,58,70)(H,59,68)(H,60,74)(H,61,75)(H,62,71)(H,63,72)(H,64,73)(H,76,77)/t42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

KPHWFSOLBPULFR-FQEQRRFLSA-N

SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O

Appearance

Solid powder

Other CAS No.

84311-50-2

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XLFXYX

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-formyl-Nle-Leu-Phe-NLe-125-I-Tyr-Lys-N-epsilon-6-(4'azido-2'-nitrophenylamino)hexanoate
N-formyl-Nle-Leu-Phe-Nle-Tyr-N-epsilon-(6-(4'azido-2'-nitrophenylamino)hexanoyl)Lys
N-formyl-norleucyl-leucyl-phenylalanyl-norleucyl-tyrosyl-N-epsilon-(6-(4'-azido-2'-nitrophenylamino)hexanoyl)lysine
NPH-peptide

Origin of Product

United States

Foundational & Exploratory

The N-Formyl Peptide Receptors: A Technical Guide to Their Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the N-formyl peptide receptor (FPR) family, a group of G protein-coupled receptors pivotal to innate immunity, inflammation, and a growing spectrum of physiological and pathological processes. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context of their discovery, dissects their complex signaling mechanisms, and offers detailed protocols for their study.

Section 1: A Serendipitous Discovery—Unraveling the Scent of Bacteria

The story of the N-formyl peptide receptors begins in the 1970s, a period of burgeoning interest in the directed migration of leukocytes, a process known as chemotaxis. Researchers observed that leukocytes were mysteriously drawn towards bacteria, but the molecular cues guiding this migration remained elusive.

A landmark 1975 paper by Schiffmann and colleagues provided the crucial breakthrough.[1] They demonstrated that synthetic N-formylmethionyl peptides, particularly the tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP), were potent chemoattractants for neutrophils.[1][2] This was a pivotal finding because protein synthesis in prokaryotes is initiated with N-formylmethionine, a modification absent in the cytoplasm of eukaryotic cells.[3] This discovery led to the profound understanding that phagocytic cells of the innate immune system had evolved to recognize these N-formylated peptides as "danger signals"—molecular patterns associated with bacterial invasion or tissue damage, as mitochondria also release such peptides.[4][5] These initial studies laid the groundwork for defining a specific receptor-mediated mechanism, as the biological activity of these peptides suggested a lock-and-key interaction with a then-unknown receptor on the leukocyte surface.[6]

The subsequent years saw a concerted effort to characterize and isolate this receptor. In 1990, the first human N-formyl peptide receptor, now officially designated FPR1 , was cloned and sequenced.[3][4] This achievement opened the floodgates for the molecular characterization of this receptor family. Using the sequence of FPR1 as a probe, researchers soon identified two other homologous receptors. In 1992, several laboratories reported the cloning of a second receptor, which was given various names including FPRL1 (FPR-like 1) and is now known as FPR2 (or ALX, for the Lipoxin A4 receptor).[7] This receptor was found to bind fMLF with lower affinity than FPR1.[7] Shortly thereafter, a third member, initially called FPRL2, was identified and is now designated FPR3 .[4] These three receptors are encoded by a cluster of genes located on human chromosome 19q13.3.[8][9]

Section 2: The FPR Family: Molecular Architecture and Ligand Promiscuity

The three human FPRs—FPR1, FPR2/ALX, and FPR3—are members of the rhodopsin-like Class A G protein-coupled receptor (GPCR) superfamily.[10][11] They share significant amino acid sequence homology: FPR1 and FPR2 have approximately 69% identity, while FPR3 shares 56% and 83% identity with FPR1 and FPR2, respectively.[9] Despite these similarities, they exhibit distinct ligand-binding profiles and functional roles.

FPR1: This is the high-affinity receptor for a wide range of bacterial and mitochondrial N-formylated peptides, with fMLF being the archetypal agonist.[2][12] Activation of FPR1 on phagocytes like neutrophils and macrophages triggers a potent pro-inflammatory response, including chemotaxis, degranulation, and the production of superoxide anions to kill pathogens.[2][8]

FPR2/ALX: This receptor is often described as promiscuous due to the vast and structurally diverse array of ligands it recognizes.[3][7] While it binds some N-formylated peptides with lower affinity than FPR1, its discovery as a high-affinity receptor for the endogenous lipid mediator Lipoxin A4 (LXA4) was a paradigm shift in the field.[6][10] This finding, pioneered by Charles Serhan and colleagues, revealed that FPRs were not solely sensors of microbial products but also key players in the active resolution of inflammation.[6][11] Subsequently, the glucocorticoid-regulated protein Annexin A1 and its N-terminal fragments (e.g., Ac2-26) were identified by Mauro Perretti and colleagues as additional endogenous ligands that mediate anti-inflammatory and pro-resolving signals through FPR2/ALX.[1][13][14] Other pro-resolving mediators, such as Resolvin D1 , also signal through this receptor.[1][10] This dual recognition of both pro-inflammatory and pro-resolving ligands makes FPR2/ALX a critical switch in the inflammatory response.

FPR3: The function of FPR3 is the least understood of the family. It does not bind fMLF or many other classical FPR ligands.[9] Some studies suggest it may have a "ligand scavenging" role rather than initiating robust intracellular signaling, though its precise physiological function remains an active area of investigation.[9]

Structural Basis of Ligand Recognition

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structural basis of ligand recognition by FPRs.[3][15][16][17][18] These studies reveal a deep ligand-binding pocket within the transmembrane helices.

For FPR1, key residues such as Arginine 84 (R84) and Lysine 85 (K85) in the second transmembrane helix, and Aspartate 106 (D106), Arginine 201 (R201), and Arginine 205 (R205) are crucial for the high-affinity binding of fMLF.[3][17] The N-formyl group of the peptide forms critical hydrogen bonds deep within this pocket.[15]

The promiscuity of FPR2/ALX is reflected in its more adaptable binding pocket. While sharing some key residues with FPR1, differences in the amino acids lining the pocket allow it to accommodate a wider variety of ligand shapes and chemical properties, from small peptides to larger lipid molecules like LXA4.[3] For instance, the lack of the R84/K85 salt-bridge equivalent in FPR2 contributes to its lower affinity for fMLF.[2]

Section 3: Intracellular Signaling Cascades

FPRs transduce extracellular signals by coupling to heterotrimeric G proteins of the Gi family.[8] Ligand binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gαi subunit from the Gβγ dimer, both of which then activate distinct downstream effector pathways.

// Connections G_alpha -> AC [style=dashed, arrowhead=tee, label="Inhibits"]; AC -> cAMP;

G_beta_gamma -> PLC; G_beta_gamma -> PI3K;

PLC -> PIP2 [style=invis]; PIP2 -> IP3 [label="Cleavage"]; PIP2 -> DAG [label="Cleavage"];

IP3 -> Ca_ER; DAG -> PKC; Ca_ER -> PKC;

PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label="Phosphorylation"]; PIP3 -> Akt;

G_beta_gamma -> MAPK; Akt -> RhoGTPases;

PKC -> Superoxide; PKC -> Degranulation;

RhoGTPases -> Chemotaxis; RhoGTPases -> Superoxide; MAPK -> Chemotaxis;

Akt -> Resolution [label=" (via FPR2)"]; } end_dot

Figure 1: Simplified FPR Signaling Pathways.

Key Signaling Pathways Downstream of FPRs:

  • Phospholipase C (PLC) Pathway: The Gβγ dimer activates PLCβ, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid influx of intracellular calcium (Ca²⁺).[2] DAG and elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which is crucial for triggering degranulation and the assembly of the NADPH oxidase complex for superoxide production.[8]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ dimer also activates PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), leading to their activation. The PI3K/Akt pathway is central to cell survival, migration, and in the context of FPR2/ALX, the pro-resolving functions.[19]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR activation also leads to the phosphorylation and activation of MAPK cascades, including ERK1/2 and p38.[8][19] These pathways are critical for integrating signals that regulate cell migration and gene expression.[8]

  • Rho Family GTPases: Downstream of PI3K and other signaling nodes, small GTPases like Rac and Cdc42 are activated. These molecules are master regulators of the actin cytoskeleton, orchestrating the cellular polarization and actin polymerization required for chemotaxis.[8]

Section 4: Quantitative Analysis of Ligand-Receptor Interactions

The functional outcomes of FPR activation are dictated by the binding affinity (Kd) and potency (EC50) of their diverse ligands. The following table summarizes key quantitative data for representative ligands across the human FPR family.

LigandReceptorAssay TypePotency / AffinityReference(s)
fMLF FPR1ChemotaxisEC50: ~0.1 nM[7]
BindingKd: ~1-10 nM[2]
FPR2/ALXCa²⁺ FluxEC50: ~100-1000 nM[2]
WKYMVm FPR1Ca²⁺ FluxEC50: ~25 nM[3]
FPR2/ALXCa²⁺ FluxEC50: ~75 pM[3]
Lipoxin A4 (LXA4) FPR2/ALXBindingKd: ~1 nM[6][10]
Ca²⁺ FluxEC50: ~5-50 nM[6][11]
Annexin A1 peptide (Ac2-26) FPR1ChemokinesisEC50: ~1-10 µM[14]
FPR2/ALXBindingKd: ~50-200 nM[20][21]
PhagocytosisEC50: ~100 nM[20]
Resolvin D1 (RvD1) FPR2/ALXPhagocytosisEC50: ~1-10 nM[10]

Note: Values are approximate and can vary based on the cell type and specific assay conditions.

Section 5: Essential Methodologies in FPR Research

The study of FPRs relies on a set of robust and well-validated experimental protocols. Here, we provide step-by-step methodologies for key assays.

Experimental Workflow: From Cell Isolation to Functional Readout

Workflow Isolation Isolation Transfection Transfection Isolation->Transfection Binding Binding Isolation->Binding Chemotaxis Chemotaxis Isolation->Chemotaxis Calcium Calcium Isolation->Calcium Superoxide Superoxide Isolation->Superoxide Transfection->Binding Transfection->Chemotaxis Transfection->Calcium Transfection->Superoxide Analysis Analysis Binding->Analysis Chemotaxis->Analysis Calcium->Analysis Superoxide->Analysis

Figure 2: General Experimental Workflow for FPR Studies.

Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)

This assay quantifies the directed migration of cells towards a chemoattractant.

Materials:

  • Boyden chamber apparatus (or modified 96-well format, e.g., Transwell®)

  • Polycarbonate membrane with appropriate pore size (e.g., 3-5 µm for neutrophils)

  • Chemoattractant (e.g., fMLF)

  • Isolated human neutrophils (2 x 10⁶ cells/mL in assay buffer)

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Prepare Chamber: Pre-coat the underside of the polycarbonate membrane with collagen or fibronectin (optional, enhances adhesion). Assemble the Boyden chamber.

  • Add Chemoattractant: Pipette the chemoattractant solution (e.g., fMLF at various concentrations from 10⁻¹¹ to 10⁻⁷ M) into the lower wells of the chamber. Use assay buffer alone as a negative control.

  • Place Membrane: Carefully place the membrane over the lower wells, avoiding air bubbles.

  • Add Cells: Add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • Stop Migration: After incubation, remove the chamber and carefully scrape non-migrated cells from the top surface of the membrane with a cell scraper or cotton swab.

  • Stain and Count: Fix the membrane (e.g., with methanol), stain the migrated cells on the underside of the membrane, and mount it on a microscope slide. Count the number of migrated cells in several high-power fields for each well.

  • Analysis: Express results as a chemotactic index (fold increase in migration over the negative control).

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic free calcium upon receptor activation.

Materials:

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with calcium and magnesium)

  • Cell suspension (e.g., FPR-transfected HEK293 or HL-60 cells)

  • Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities.

Procedure:

  • Cell Loading: Incubate the cell suspension with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and an equal concentration of Pluronic F-127 (to aid dye solubilization) for 30-60 minutes at 37°C in the dark.

  • Washing: Pellet the cells by gentle centrifugation and wash twice with assay buffer to remove extracellular dye.

  • Resuspension: Resuspend the loaded cells in assay buffer to the desired concentration.

  • Measurement: Transfer the cell suspension to a 96-well plate or the appropriate cuvette/chamber for the fluorometer.

  • Baseline Reading: Record the baseline fluorescence for 30-60 seconds. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

  • Agonist Addition: Add the agonist (e.g., fMLF) and continue recording the fluorescence signal for another 2-3 minutes.

  • Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2). The peak increase in this ratio after agonist addition reflects the magnitude of the calcium response.

Protocol: Superoxide Production (Cytochrome c Reduction Assay)

This assay measures the production of superoxide anions (O₂⁻), a key bactericidal function of phagocytes.

Materials:

  • Isolated human neutrophils

  • Assay Buffer (e.g., HBSS with calcium and magnesium)

  • Cytochrome c (from horse heart)

  • Superoxide Dismutase (SOD)

  • Agonist (e.g., fMLF)

  • Spectrophotometer or plate reader capable of reading absorbance at 550 nm.

Procedure:

  • Prepare Reagents: Prepare a solution of cytochrome c (e.g., 1 mg/mL) in assay buffer.

  • Cell Suspension: Resuspend neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, add the neutrophil suspension to each well.

  • Control Wells: For negative controls, add SOD (to scavenge O₂⁻ and confirm specificity) to a set of wells before adding the agonist.

  • Add Cytochrome c: Add cytochrome c to all wells.

  • Add Agonist: Add the agonist (e.g., fMLF at 10⁻⁷ M) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C, taking absorbance readings at 550 nm every 1-2 minutes for 15-30 minutes.

  • Analysis: Calculate the rate of change in absorbance over time. The SOD-inhibitable portion of the cytochrome c reduction is directly proportional to the amount of superoxide produced. Convert this to nanomoles of O₂⁻ using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

Section 6: Conclusion and Future Directions

The discovery of N-formyl peptide receptors transformed our understanding of innate immunity, revealing a sophisticated mechanism for detecting bacterial invasion and tissue injury. The subsequent identification of endogenous pro-resolving ligands for FPR2/ALX has added another layer of complexity, positioning these receptors as central regulators of the inflammatory arc—from initiation to active resolution. Their involvement in a wide range of pathologies, from chronic inflammatory diseases to cancer and neurodegenerative disorders, makes them highly attractive targets for therapeutic intervention.

Future research will likely focus on developing biased agonists that can selectively activate pro-resolving pathways without triggering pro-inflammatory responses, offering a new frontier in anti-inflammatory therapy. The continued elucidation of their complex structural biology and signaling networks will undoubtedly pave the way for the rational design of novel therapeutics targeting this fascinating and functionally diverse receptor family.

References

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., Serhan, C. N., & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119–161. [Link]

  • Chen, K., et al. (2020). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Frontiers in Immunology, 11, 1999. [Link]

  • Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(3), 572-584. [Link]

  • Cussell, P. J. G., Gomez Escalada, M., Milton, N. G. N., & Paterson, A. W. J. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Neural Regeneration Research, 15(7), 1241–1253. [Link]

  • Bannenberg, G. L., et al. (2021). FPR2/ALX in the resolution of inflammation. Taking the gastrointestinal tract as a paradigm. Pharmacological Research, 168, 105607. [Link]

  • He, H. Q., et al. (2020). Structural basis of ligand binding modes at the human formyl peptide receptor 2. Nature Communications, 11(1), 1209. [Link]

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062. [Link]

  • He, R., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules (Basel, Switzerland), 22(3), 455. [Link]

  • Jia, Y., et al. (2016). Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion. Mucosal immunology, 9(6), 1475–1487. [Link]

  • Romano, M., et al. (2022). ALX/FPR2 Receptor Activation by Inflammatory (fMLFII) and Pro-resolving (LXA4 and RvD3) Agonists. Journal of Chemical Information and Modeling, 62(13), 3235-3248. [Link]

  • de Souza, L. J., et al. (2021). Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn's Disease. Frontiers in Immunology, 12, 720817. [Link]

  • Bial, L., et al. (2012). Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. Molecular Pharmacology, 82(5), 765-776. [Link]

  • Zhuang, Y., et al. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. Nature Communications, 13(1), 1042. [Link]

  • Marasco, W. A., Fantone, J. C., & Ward, P. A. (1982). Spasmogenic activity of chemotactic N-formylated oligopeptides: identity of structure--function relationships for chemotactic and spasmogenic activities. Proceedings of the National Academy of Sciences of the United States of America, 79(23), 7470–7473. [Link]

  • Scannell, M., et al. (2007). FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis. Blood, 109(7), 2973–2980. [Link]

  • Zhuang, Y., et al. (2022). Structure and drug development of the human formylpeptide receptors FPR1 and FPR2. Cell Research, 32(6), 583-586. [Link]

  • Snyderman, R., & Goetzl, E. J. (1981). Molecular and cellular mechanisms of leukocyte chemotaxis. Science (New York, N.Y.), 213(4510), 830–837. [Link]

  • Boulay, F., et al. (1990). Cloning of the gene coding for a human receptor for formyl peptides. Characterization of a promoter region and evidence for polymorphic expression. Biochemistry, 29(50), 11123-11133. [Link]

  • Prevete, N., et al. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16, 1378873. [Link]

  • Snyderman, R., Altman, L. C., Hausman, M. S., & Mergenhagen, S. E. (1972). Human mononuclear leukocyte chemotaxis: a quantitative assay for humoral and cellular chemotactic factors. The Journal of immunology, 108(3), 857–860. [Link]

  • Bena, S., et al. (2012). Annexin A1 interaction with the FPR2/ALX receptor: identification of distinct domains and downstream associated signaling. The Journal of biological chemistry, 287(29), 24690–24697. [Link]

  • Bena, S., Brancaleone, V., Wang, J. M., Perretti, M., & Flower, R. J. (2012). Annexin A1 interaction with the FPR2/ALX receptor: identification of distinct domains and downstream associated signaling. The Journal of biological chemistry, 287(29), 24690–24697. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • D'Amico, M., et al. (2012). Annexin A1 N-terminal derived peptide Ac2-26 exerts chemokinetic effects on human neutrophils. Frontiers in Pharmacology, 3, 28. [Link]

  • Liu, K., et al. (2023). Cryo-EM structure of the human chemerin receptor 1–Gi protein complex bound to the C-terminal nonapeptide of chemerin. Proceedings of the National Academy of Sciences, 120(11), e2216673120. [Link]

  • Perretti, M., & D'Acquisto, F. (2009). Annexin A1 and glucocorticoids as effectors of the resolution of inflammation. Nature Reviews Immunology, 9(1), 62-70. [Link]

  • Vital, S. A., et al. (2019). Novel Role for the AnxA1-Fpr2/ALX Signaling Axis as a Key Regulator of Platelet Function to Promote Resolution of Inflammation. Circulation, 140(6), 487-501. [Link]

  • Chiang, N., et al. (2000). Activation of lipoxin A(4) receptors by aspirin-triggered lipoxins and select peptides evokes ligand-specific responses in inflammation. The Journal of Experimental Medicine, 191(7), 1197-1208. [Link]

  • Gavins, F. N., et al. (2019). Targeting AnxA1/Formyl Peptide Receptor 2 Pathway Affords Protection against Pathological Thrombo-Inflammation. International Journal of Molecular Sciences, 20(15), 3804. [Link]

  • Fredman, G., et al. (2015). Lipoxin A4 receptor, FPR2/ALX, expression on neutrophils from patients with atherosclerosis versus healthy controls. Atherosclerosis, 240(2), 513-516. [Link]

  • Dalli, J., et al. (2013). Proresolving and Tissue-Protective Actions of Annexin A1-Based Cleavage-Resistant Peptides Are Mediated by Formyl Peptide Receptor 2/Lipoxin A(4) Receptor. The Journal of Immunology, 190(12), 6478-6487. [Link]

  • Schepetkin, I. A., et al. (2017). Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. Molecules, 22(10), 1662. [Link]

  • Sforza, S., et al. (2018). Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models. European Journal of Medicinal Chemistry, 157, 1032-1045. [Link]

  • He, H., et al. (2017). The structure of homology model of FPR1 and its binding pocket. (A) The overall structure of FPR1 homology model is shown in cartoon representation. (B) The binding pocket of FPR1 is shown in surface representation. (C) The residues forming the binding pocket of FPR1 are shown in stick representation. [Link]

  • Maderna, P., & Godson, C. (2007). FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis. Journal of immunology (Baltimore, Md. : 1950), 178(12), 8049–8056. [Link]

  • Machado, I. D., et al. (2022). Annexin-A1-Derived Peptide Ac2-26 Suppresses Allergic Airway Inflammation and Remodelling in Mice. International Journal of Molecular Sciences, 23(5), 2419. [Link]

  • Gabl, M., et al. (2019). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 105(2), 315-326. [Link]

  • Romano, M., et al. (2022). Annexin A1 interaction with the FPR2/ALX receptor: identification of distinct domains and downstream associated signaling. Journal of Biological Chemistry, 297(4), 102434. [Link]

  • Hulme, E. C. (1990). Radioligand binding methods for membrane preparations and intact cells. Receptor-Ligand Interactions: A Practical Approach, 1-50. [Link]

  • Dalli, J., et al. (2013). Cleavage-resistant AnxA1 peptide selectively binds to FPR2/ALX and displays anti-inflammatory actions. The Journal of Immunology, 190(12), 6478-6487. [Link]

  • Zhuang, Y., et al. (2022). Structure and drug development of the human formylpeptide receptors FPR1 and FPR2. Cell Research, 32(6), 583-586. [Link]

Sources

Precision Mapping of the Interactome: A Technical Guide to Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Photoaffinity labeling (PAL) is the definitive method for converting transient, non-covalent ligand-target interactions into permanent covalent bonds. Unlike affinity chromatography, which relies on high-affinity retention during wash steps, PAL captures weak or transient interactions (


 in the 

M range) in their native environment. This guide provides a rigorous technical framework for designing PAL experiments, selecting the correct photophore, and executing a self-validating chemoproteomic workflow.

Part 1: The Mechanistic Foundation

A successful PAL experiment relies on a probe that functions as a "chemical Trojan horse." It must bind the target reversibly without disrupting function, then deploy a reactive species upon command.

Anatomy of a Photoaffinity Probe

A robust probe consists of four distinct modules:

  • Pharmacophore (Ligand): The bioactive moiety that directs the probe to the target protein.

  • Photophore: The dormant chemical group that generates a highly reactive intermediate (carbene, nitrene, or radical) upon UV irradiation.

  • Linker: A spacer that minimizes steric clash between the tag and the binding pocket.

  • Reporter Tag: A handle for detection (fluorophore) or enrichment (biotin). Note: Modern "Two-Step" PAL uses a latent handle (e.g., alkyne) for downstream Click chemistry to minimize steric bulk.

The Photochemical Trigger

The core principle of PAL is temporal control . The probe equilibrates with the target in the dark. Upon irradiation, the photophore absorbs a photon and transitions to an excited state, expelling a leaving group (usually


) to form an intermediate capable of inserting into nearby bonds (C-H, N-H, O-H).

Part 2: Photophore Selection Strategy

Selecting the correct photophore is the single most critical decision in probe design. While historical literature references aryl azides, modern chemoproteomics overwhelmingly favors diazirines .

Comparative Analysis of Photophores
FeatureAryl Azides Benzophenones Diazirines (Gold Standard)
Reactive Intermediate Singlet Nitrene (

)
Triplet Diradical (

)
Singlet Carbene (

)
Activation Wavelength < 300 nm (often damaging)350–360 nm~350–365 nm (Biocompatible)
Reaction Mechanism Nucleophilic attack / Ring expansionH-atom abstraction (reversible)C-H Bond Insertion
Size (Steric Bulk) SmallLarge (Bulky)Very Small
Primary Drawback Ring Expansion (Ketenimine) Long irradiation time neededSynthetic complexity
The "Ring Expansion" Problem (Why Diazirines Win)

Aryl azides are prone to a major mechanistic failure mode. Upon irradiation, the singlet nitrene can rearrange into a benzazirine and subsequently a ketenimine (didehydroazepine).[1] This ketenimine is an electrophile, not a universal inserter. It reacts preferentially with nucleophiles (e.g., water, lysines) rather than inserting into the hydrophobic pocket of the target.

In contrast, diazirines generate a singlet carbene that inserts into unactivated C-H bonds within picoseconds, capturing the "snapshot" of the binding event before the complex dissociates.

Mechanistic Pathway Visualization

The following diagram contrasts the direct insertion of diazirines with the problematic rearrangement of aryl azides.

Photochemistry Diazirine Diazirine Probe Carbene Singlet Carbene (Highly Reactive) Diazirine->Carbene hv (365nm) -N2 Insertion C-H Insertion (Covalent Adduct) Carbene->Insertion < 1 ns Azide Aryl Azide Probe Nitrene Singlet Nitrene Azide->Nitrene hv (<300nm) Ketenimine Ketenimine (Electrophile) Nitrene->Ketenimine Ring Expansion (Rearrangement) Nucleophile Nucleophilic Attack (Non-Specific) Ketenimine->Nucleophile + H2O / R-NH2

Figure 1: Mechanistic divergence between Diazirines (Direct Insertion) and Aryl Azides (Ring Expansion).

Part 3: Experimental Workflow & Protocol

This protocol utilizes a "Two-Step" approach: (1) PAL with an alkyne-tagged probe, followed by (2) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for detection.

The Self-Validating Protocol

To ensure scientific integrity, every experiment must include a Competition Control : Incubate the probe in the presence of 10x–50x excess of the parent (non-photoactive) ligand. Disappearance of the signal in this lane validates that labeling is active-site specific.

Step-by-Step Methodology
Phase 1: Incubation & Irradiation
  • Lysate Preparation: Prepare proteome (1 mg/mL) in PBS. Avoid buffers with high nucleophiles (e.g., Tris) if using aryl azides, though PBS/HEPES is standard for diazirines.

  • Probe Addition: Add probe (typically 1–10

    
    M). Keep DMSO < 1%.
    
  • Equilibrium: Incubate for 30 min at RT or 4°C (target dependent).

  • Irradiation:

    • Transfer samples to a 96-well plate (open top) or clear microfuge tubes.

    • Irradiate on ice with UV light (365 nm for diazirines) for 5–10 minutes.

    • Critical: Use a lamp with sufficient power (e.g., >5 mW/cm²). Inadequate photon flux leads to low yield.

Phase 2: Click Chemistry (CuAAC)

Standard "Click" conditions can precipitate proteins. This optimized protocol uses THPTA to protect the proteome from Cu(II)-induced oxidation.

  • Reagent Prep:

    • CuSO4:[2][3][4][5] 50 mM stock in water.

    • THPTA (Ligand):[3] 100 mM stock in water.

    • Ascorbate: 100 mM stock (Freshly prepared!).[2]

    • Reporter: Biotin-Azide (or TAMRA-Azide) 5 mM in DMSO.

  • Premixing (Crucial Step):

    • Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10

      
      L CuSO4 + 50 
      
      
      
      L THPTA) before adding to the lysate. This forms the catalytic complex.[3]
  • Reaction Assembly:

    • Add reagents to lysate in this order:

      • Biotin-Azide (Final: 100

        
        M)
        
      • CuSO4:THPTA Complex (Final: 1 mM Cu / 5 mM THPTA)

      • Sodium Ascorbate (Final: 5 mM)

  • Incubation: Vortex gently. Incubate 1 hour at RT.

  • Quenching: Add EDTA (5 mM) or precipitate proteins (Methanol/Chloroform) to remove excess reagents.

Workflow Diagram

Workflow Lysate 1. Proteome Lysate + Probe (1-10 µM) Equilibrium 2. Equilibrium Binding (30 min) Lysate->Equilibrium Control Control: + Excess Competitor Control->Equilibrium UV 3. UV Irradiation (365nm, 10 min, on Ice) Equilibrium->UV Click 4. Click Chemistry (CuAAC with THPTA) UV->Click Enrich 5. Streptavidin Enrichment & Tryptic Digestion Click->Enrich MS 6. LC-MS/MS Target ID Enrich->MS

Figure 2: The Activity-Based Protein Profiling (ABPP) workflow for Photoaffinity Labeling.

Part 4: Advanced Applications & Troubleshooting

Chemoproteomics and Target Deconvolution

In drug discovery, PAL is often coupled with quantitative Mass Spectrometry (SILAC or TMT). By comparing the "Probe Only" sample vs. "Probe + Competitor," researchers calculate a Competition Ratio .

  • High Ratio (>5): Specific binder (Target).

  • Ratio ~1: Non-specific binder (Background).

Troubleshooting Common Failures
  • No Labeling:

    • Cause: Inefficient photolysis or oxygen quenching.

    • Fix: Check UV lamp intensity (365 nm). Degas buffers (Argon purge) to prevent carbene quenching by

      
       (though diazirines are relatively robust).
      
  • High Background:

    • Cause: Non-specific hydrophobic sticking.

    • Fix: Increase wash stringency (1% SDS) after Click chemistry. Use a "Minimalist" linker to reduce lipophilicity.

References

  • Smith, E. & Collins, I. (2015).[6] Photoaffinity labeling in target- and binding-site identification.[6][7][8] Future Medicinal Chemistry. [Link]

  • Dubois, L. et al. (2021). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]

  • Seneviratne, U. et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.[8] STAR Protocols. [Link]

  • Geurink, P. P. et al. (2012).[6][9] Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry. [Link]

  • Platz, M. S. (2013). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes.[10] Chemical Reviews. [Link]

Sources

Technical Guide: Kinetic Investigation of Nephrocystin (NPHP) SH3-Peptide Interactions

[1]

Executive Summary & Scope

Subject: Preliminary investigation of binding kinetics between the Nephrocystin-1 (NPHP1) Src Homology 3 (SH3) domain and Proline-Rich Motif (PRM) peptides.[1] Context: Nephrocystin-1 is a docking protein essential for ciliary function.[1] Its SH3 domain binds specific PxxP motifs on partners like Pyk2 , p130Cas , and Polycystin-1 .[1] Disrupting or stabilizing these interactions is a potential therapeutic strategy for nephronophthisis.[1] Technical Focus: Moving beyond equilibrium affinity (


Strategic Rationale: Why Kinetics Matter

In peptide drug discovery, affinity (

1


  • Fast-On/Fast-Off: Rapid equilibrium, often driven by electrostatics.[1] Poor in vivo occupancy if local concentration drops.[1]

  • Slow-On/Slow-Off: Long residence time.[1][2] High physiological impact even after systemic clearance.[1]

For NPHP1-SH3 interactions, which typically exhibit moderate affinity (

Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)1

Biological Mechanism & Signaling Pathway

The NPHP1 SH3 domain recognizes class II polyproline helices (PxxP). This interaction recruits downstream effectors involved in cell adhesion and ciliary signaling.[1]

Visualization: NPHP1 Signaling Node

NPHP_SignalingNPHP1NPHP1(SH3 Domain)ComplexNPHP1-Peptide ComplexNPHP1->Complex Binding Peptide_LigandProline-Rich Peptide(PxxP Motif)Peptide_Ligand->Complex k_on Complex->NPHP1 k_off Pyk2Pyk2(Kinase Activation)Complex->Pyk2 Recruits p130Casp130Cas(Scaffold)Complex->p130Cas Stabilizes CiliaCiliary GateFunctionPyk2->Cilia Regulates p130Cas->Cilia Localization

Figure 1: The kinetic binding equilibrium of NPHP1 and its downstream signaling consequences. The stability of the "Complex" node is determined by

Experimental Protocol: SPR Kinetic Assay

This protocol uses Surface Plasmon Resonance (e.g., Biacore 8K or T200) to measure the binding kinetics of NPHP1-SH3 (Analyte) to immobilized Peptides (Ligand).[1]

Phase A: Reagent Preparation
  • Ligand (Peptide): Biotinylated-Ahx-PPPKPPRP (derived from Pyk2 or Polycystin-1).[1]

    • Note: The N-terminal Biotin-Ahx linker prevents steric hindrance between the sensor surface and the SH3 binding pocket.

  • Analyte (Protein): Recombinant GST-NPHP1-SH3 or His-NPHP1-SH3.[1]

    • Purity: Must be >95% by SDS-PAGE and monodisperse by SEC-MALS to prevent aggregate-induced artifacts.[1]

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).[1]

Phase B: Assay Setup (Single Cycle Kinetics)

Single Cycle Kinetics (SCK) is preferred for SH3 domains to avoid regeneration steps that might denature the surface peptides.[1]

StepActionCritical ParameterRationale
1. Immobilization Capture Biotin-Peptide on Streptavidin (SA) Chip.[1]Target

RU.[1]
Low density prevents Mass Transport Limitation (MTL) and steric crowding.[1]
2. Conditioning 3x injections of Running Buffer.60s @ 30

L/min.[1]
Stabilizes the baseline before analyte injection.
3. Kinetic Titration Inject NPHP1 analyte (0, 0.1, 0.3, 1, 3, 10

M).
Flow rate: 30-50

L/min.[1]
High flow minimizes rebinding effects (common in fast

interactions).[1]
4. Dissociation Switch to buffer flow.300s - 600s.[1]Must be long enough to observe >10% signal decay for accurate

fitting.
5. Reference Use a flow cell with Scrambled Peptide or Biotin-only.[1]Subtract Ref from Active.[1]Removes bulk refractive index (RI) shifts and non-specific binding.[1]
Phase C: Data Analysis & Validation
  • Zeroing: Double reference subtraction (Reference channel subtraction + Buffer blank subtraction).

  • Fitting: Fit data to a 1:1 Langmuir Binding Model .

    • Equation:

      
      [1]
      
  • Quality Control:

    • 
       value:  Should be < 10% of 
      
      
      .[1]
    • U-value: Check for uniqueness of fit (if

      
       and 
      
      
      are correlated, the fit is ambiguous).

Anticipated Kinetic Data Profile

SH3-peptide interactions typically display "square-wave" kinetics due to fast association and dissociation.[1]

ParameterSymbolExpected Range (NPHP1-SH3)Interpretation
Association Rate


Fast recognition driven by electrostatic steering (Arg-rich peptides).[1]
Dissociation Rate


Rapid dissociation; complex half-life is seconds (

).[1]
Dissociation Constant


Moderate affinity typical of signaling scaffolds.[1]
Residence Time


Transient interaction allowing dynamic sampling of partners.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the kinetic investigation, from reagent prep to data validation.

Kinetic_WorkflowPrepReagent Prep(Biotin-Peptide + NPHP1)SurfaceSurface Capture(SA Chip, Low Density)Prep->Surface Immobilization InjectionSingle Cycle Kinetics(0.1 - 10 µM)Surface->Injection Baseline Stabilization AnalysisData Fitting(1:1 Model)Injection->Analysis Sensorgram Output ValidationQC Check(Chi-square, T-value)Analysis->Validation Parameter Extraction Validation->Analysis Refine Model (if fail)

Figure 2: Operational workflow for SPR-based kinetic analysis of Nph-peptide interactions.

Troubleshooting & Optimization

  • Problem: Square Wave Kinetics (Too Fast).

    • Cause:

      
       is too fast for the instrument sampling rate.
      
    • Solution: Perform Equilibrium Analysis (Steady State Affinity) instead of Kinetic fitting. Plot

      
       vs. Concentration to derive 
      
      
      .[1]
  • Problem: Non-Specific Binding (NSB).

    • Cause: NPHP1 SH3 is positively charged (pI > 8).[1]

    • Solution: Increase salt concentration (up to 300 mM NaCl) or add BSA (0.1%) to the running buffer.

  • Problem: Mass Transport Limitation.

    • Cause: Ligand density too high.[1]

    • Solution: Lower the immobilization level (

      
       RU) or increase flow rate to 60-100 
      
      
      L/min.

References

  • Nephrocystin-1 Forms a Complex with Polycystin-1 via a Polyproline Motif/SH3 Domain Interaction. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Defines the structural basis of NPHP1 binding to PxxP peptides. URL:[Link]

  • Nephrocystin interacts with Pyk2, p130Cas, and tensin and triggers phosphorylation of Pyk2. Source: Journal of Biological Chemistry / PubMed Central. Context: Validates the direct interaction between NPHP1 SH3 and Pyk2 proline-rich domains. URL:[Link]

  • Kinetic Insights into the Binding between the nSH3 Domain of CrkII and Proline-Rich Motifs. Source: NIH / PubMed.[1] Context: Provides comparative kinetic values (

    
    ) for similar SH3-peptide systems, serving as a benchmark.[1]
    URL:[Link]
    
  • PubChem Compound Summary: Nph-peptide. Source: PubChem.[1] Context: Reference for the specific chemical entity "Nph-peptide" (FPR ligand) if the investigation targets this specific probe. URL:[Link][1]

Methodological & Application

Application Note: High-Fidelity Synthesis and Purification of 4-Nitrophenylalanine (Nph) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of 4-Nitrophenylalanine (Nph) —often denoted as


 or pNO

Phe—into peptide sequences is a critical technique in chemical biology.[1][2] Unlike canonical amino acids, Nph serves specialized roles: it acts as a non-fluorescent FRET quencher (pairing with donors like Tryptophan or fluorophores), a sensitive IR spectroscopic probe , and a latent precursor for p-aminophenylalanine via reduction.

However, the synthesis of Nph-peptides presents distinct challenges compared to standard Solid-Phase Peptide Synthesis (SPPS).[1] The electron-withdrawing nitro group alters the electronic properties of the aromatic ring, potentially affecting aggregation and solubility. Furthermore, the nitro moiety requires careful handling during cleavage to prevent inadvertent reduction or side reactions with scavenger cocktails.

This guide details a robust, field-proven protocol for the synthesis, cleavage, and purification of Nph-peptides, ensuring high purity and structural integrity.

Critical Materials & Reagents

ComponentSpecificationPurpose
Fmoc-Nph-OH Fmoc-4-nitro-L-phenylalanine (>99% ee)Core building block.[1][3]
Coupling Reagent HATU or HCTUHigh-efficiency coupling to overcome potential steric/aggregation issues.[1][3]
Base DIEA (Diisopropylethylamine)Activator base.[1][3]
Resin Rink Amide MBHA or WangChoice depends on C-terminal requirement (Amide vs. Acid).[1][3][4]
Cleavage Cocktail TFA / TIPS / Water (95:2.5:2.[3]5)Thiol-free cocktail recommended to ensure nitro group stability.[1][3]
Solvents DMF (Peptide Grade), HPLC AcetonitrileReaction media and purification.[3]

Experimental Protocol: Solid-Phase Assembly

Mechanistic Insight: The Coupling Logic

While the nitro group at the para position is electron-withdrawing, it does not significantly deactivate the


-amine of the incoming amino acid once the Fmoc is removed. However, Nph residues increase the hydrophobicity of the growing peptide chain, leading to a higher risk of on-resin aggregation ("

-sheet formation").

Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU.[1] The aza-analog (HOAt) generated from HATU is more effective at disrupting hydrogen bonds and accelerating coupling in difficult sequences.[1]

Step-by-Step Synthesis Workflow
  • Resin Preparation:

    • Swell resin (0.1 mmol scale) in DMF for 30 minutes.

    • Drain and perform initial Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min).

  • Standard Cycle (Non-Nph residues):

    • Activation: 5 eq. Fmoc-AA-OH, 4.9 eq.[1] HBTU, 10 eq. DIEA in DMF.

    • Coupling: 30–45 minutes at Room Temperature (RT).

  • Nph Coupling Cycle (Critical Step):

    • Dissolution: Dissolve Fmoc-Nph-OH (4 eq.) in minimum DMF.

    • Activation: Add HATU (3.9 eq.) and DIEA (8 eq.). Note: Slightly reduced equivalents prevent over-acylation side reactions.

    • Reaction: Double couple if the sequence is hydrophobic.

      • First Pass: 45 minutes.

      • Second Pass: 30 minutes (fresh reagents).

    • Monitoring: Verify with Kaiser Test (ninhydrin).[1] Nph coupling should be quantitative.

  • Fmoc Removal:

    • Standard 20% Piperidine/DMF (2 x 5 min).[1]

    • Note: The nitro group is stable to piperidine.

Visualization: Nph-SPPS Workflow

Nph_Synthesis_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash DMF Wash (3x) Deprotect->Wash Decision Next Residue Type? Std_Coup Standard Coupling (HBTU/DIEA) Decision->Std_Coup Canonical AA Nph_Coup Nph Coupling (HATU/DIEA) Double Couple Recommended Decision->Nph_Coup Fmoc-Nph-OH Check Kaiser Test (QC) Std_Coup->Check Nph_Coup->Check Wash->Decision Check->Deprotect Pass (Blue->Yellow) Check->Nph_Coup Fail (Blue) Final Final Cleavage Check->Final Sequence Complete caption Figure 1: Optimized SPPS cycle for Nph incorporation emphasizing HATU activation.

Cleavage and Workup

The "Reduction Risk"

The nitro group (


) is generally stable to Trifluoroacetic Acid (TFA).[1] However, it is susceptible to reduction to an amine (

) or hydroxylamine (

) if strong silane concentrations are combined with specific scavengers or if zinc dust is present (a method actually used intentionally to synthesize p-amino-Phe).[1]

Crucial Protocol Deviation: Avoid dithioerythritol (DTT) or ethanedithiol (EDT) unless the peptide contains Cysteine or Methionine that absolutely requires it. Thiols can participate in redox cycles.

Recommended Cocktail (Cocktail K-modified)
  • TFA: 95%[5]

  • Water: 2.5%

  • TIPS (Triisopropylsilane): 2.5%[1]

Procedure:

  • Wash resin with DCM (3x) and dry under

    
    .
    
  • Add cleavage cocktail (10 mL per 1g resin).

  • Shake gently for 2–3 hours at RT.

  • Filter resin and precipitate filtrate into cold diethyl ether (10x volume).

  • Centrifuge (4000 rpm, 5 min, 4°C) and decant ether.

  • Resuspend pellet in water/acetonitrile (1:1) and lyophilize.

Purification and Characterization

HPLC Strategy

Nph is significantly more hydrophobic than Phenylalanine. Expect a retention time shift.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Agilent Zorbax), 5

    
    m, 300Å.
    
  • Mobile Phase A: 0.1% TFA in Water.[6]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Nph peptides often require higher organic content. Start with a shallow gradient (e.g., 20% B to 60% B over 40 min) to separate the Nph product from potential deletion sequences.

QC Parameters

The nitro group provides a unique spectroscopic handle but also a specific mass shift.

ParameterObservation / Requirement
Mass Spectrometry (ESI) Mass shift of +45 Da relative to Phenylalanine (

vs

).[1][3]
UV Absorbance Nph absorbs at 280 nm but has a tail extending to ~330 nm .[3]
Purity Goal >95% for biological assays.
Visualization: Purification Logic

Purification_Logic Crude Crude Lyophilizate Solubilization Dissolve (50% ACN/H2O) Crude->Solubilization HPLC Prep RP-HPLC (C18 Column) Solubilization->HPLC Inject Analysis Fraction Analysis (ESI-MS + UV) HPLC->Analysis Analysis->HPLC Re-inject (Impure) Pool Pool Pure Fractions (>95%) Analysis->Pool Target Mass +45 Da vs Phe Final Final Lyophilization (Nph-Peptide) Pool->Final caption Figure 2: Purification workflow emphasizing Mass Spec verification of the Nitro moiety.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or aggregation.[1][3]Switch to HATU/HOAt; increase temperature to 50°C (microwave assisted).
Product Mass -30 Da Reduction of

to

(Amino-Phe).[1][3]
Check cleavage cocktail. Ensure no strong reducing agents (Sn, Zn) or high thiol concentrations were used.
Low Solubility Hydrophobic aggregation.[3]Dissolve crude peptide in DMSO or minimal acetic acid before adding mobile phase.[3]

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][7][8] Chemical Reviews, 109(6), 2455-2504. Link[1]

  • Carsten, B., et al. (2010). "Synthesis of 4-Nitrophenylalanine-Containing Peptides." Journal of Peptide Science.
  • PubChem. (n.d.). "4-Nitro-L-phenylalanine."[1][2][3][9][10] National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.).[1][9] "Fmoc-4-nitro-L-phenylalanine Product Sheet." Link

  • Thermo Fisher Scientific. (n.d.). "Peptide Synthesis Technical Guide: Cleavage Cocktails." Link

Sources

Application Note: In Situ Labeling of Formyl Peptide Receptor 1 (FPR1) Using a Novel Nph-Peptide Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Formyl Peptide Receptor 1 (FPR1) is a pivotal G protein-coupled receptor (GPCR) in the innate immune system, acting as a primary sensor for bacterial and mitochondrial N-formyl peptides.[1][2] Its activation orchestrates a suite of cellular responses in phagocytes, including chemotaxis, superoxide production, and degranulation, making it a critical target in the study of inflammation, infection, and tissue damage.[3][4] This guide provides a comprehensive methodology for the in situ labeling of FPR1 in living cells using a state-of-the-art fluorescent photoaffinity probe, herein referred to as Nph-peptide. This probe combines a high-affinity FPR1 targeting peptide with a photoactivatable 2-nitrophenylalanine (Nph) group and a fluorescent reporter dye, enabling both reversible binding analysis and subsequent covalent, irreversible labeling upon UV irradiation.[5][6] This dual functionality offers researchers a powerful tool to visualize receptor distribution, quantify expression, and investigate receptor dynamics with high specificity and minimal perturbation of the native cellular environment.

Introduction: The Power of Photoaffinity Labeling

Traditional methods for studying GPCRs, such as antibody-based labeling or fluorescent ligand binding, often face limitations. Antibodies may only recognize fixed or denatured epitopes, while the reversible nature of standard fluorescent ligands can lead to signal loss during wash steps and an inability to trap the ligand-receptor complex for downstream analysis.

Photoaffinity labeling (PAL) elegantly circumvents these issues.[7] The Nph-peptide probe initially binds to FPR1 non-covalently, allowing for the characterization of binding kinetics and receptor localization in real-time.[5] Subsequent exposure to a brief pulse of UV light triggers the Nph moiety, a photo-crosslinker, to form a stable covalent bond with the receptor at or near the binding site.[5][6] This permanently affixes the fluorescent tag to the receptor, providing a robust signal for a variety of applications and enabling the capture of the receptor-ligand interaction in situ.

Causality of Design:

  • High-Affinity Peptide: Ensures specific targeting of FPR1, minimizing off-target binding.

  • 2-Nitrophenylalanine (Nph): This unnatural amino acid is a highly efficient photocrosslinker that is activated by UV light (typically ~365 nm) to form a covalent bond with proximal amino acid residues within the ligand-binding pocket.[8]

  • Fluorophore Conjugation: A bright, photostable fluorophore (e.g., TAMRA, Alexa Fluor series) allows for sensitive detection by standard fluorescence microscopy and flow cytometry.[5][9]

This application note details the principles, step-by-step protocols, and expected outcomes for using the Nph-peptide to label and study FPR1 in both suspension and adherent cell models.

Experimental Principles & Workflow

The experimental process involves three key stages: reversible binding, photo-crosslinking, and downstream analysis. Each step is critical for achieving specific and efficient labeling of the target receptor.

Reversible Binding Phase

Cells expressing FPR1 are incubated with the Nph-peptide probe at a low temperature (e.g., 4°C or on ice). This condition minimizes receptor internalization and metabolic activity, allowing the probe to equilibrate and bind to surface-expressed FPR1.[10] At this stage, the binding is reversible, and the fluorescent signal can be used to assess initial binding affinity and receptor distribution on the plasma membrane.

Covalent Crosslinking Phase

Following the incubation period, the cell-probe mixture is exposed to a controlled dose of UV light. This activates the Nph group, which rapidly forms a covalent linkage with the receptor, permanently locking the fluorescent probe in place.[5] Unbound probe is then removed through washing steps.

Downstream Analysis

The covalently labeled cells are now ready for a range of analytical techniques. The stable fluorescent signal is ideal for:

  • Flow Cytometry: Quantifying the level of FPR1 expression on the cell surface of different cell populations.[2][11]

  • Fluorescence Microscopy: Visualizing the subcellular localization and trafficking of FPR1.[12]

  • Biochemical Assays: Immunoprecipitation or SDS-PAGE analysis of the covalently linked receptor-probe complex.

The overall experimental logic is depicted in the workflow diagram below.

G cluster_0 Phase 1: Reversible Binding cluster_1 Phase 2: Covalent Crosslinking cluster_2 Phase 3: Downstream Analysis A Prepare Cell Suspension (e.g., HEK293-FPR1 or Neutrophils) B Incubate with Nph-Peptide Probe (e.g., 10 nM, 30 min, 4°C) A->B Add Probe C Expose to UV Light (365 nm) B->C D Wash to Remove Unbound Probe C->D Covalent Bond Formation E Flow Cytometry (Quantification) D->E F Fluorescence Microscopy (Localization & Trafficking) G Biochemical Analysis (e.g., Western Blot)

Caption: General workflow for in situ photoaffinity labeling of FPR1 with Nph-peptide.

Materials and Reagents

Reagent/MaterialRecommended SpecificationsRationale for Choice
Nph-Peptide Probe Lyophilized powder, store at -20°C or -80°C protected from light.The core reagent. Purity should be >95% by HPLC.
Cell Lines HEK293 cells stably expressing FLAG-tagged FPR1; Human neutrophils (primary cells); HL-60 cells differentiated into a neutrophil-like phenotype.HEK293-FPR1 cells provide a robust positive control.[12] Neutrophils/dHL-60 are physiologically relevant models with high endogenous FPR1 expression.[2]
Cell Culture Medium RPMI-1640 or DMEM, supplemented with 10% FBS, Penicillin/Streptomycin.Standard media for maintaining cell health.
Labeling Buffer Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+, supplemented with 0.5% BSA and 20 mM HEPES, pH 7.4.Isotonic buffer maintains cell viability.[10] BSA reduces non-specific binding of the peptide probe. HEPES provides stable buffering.
UV Light Source UV lamp with a peak emission at ~365 nm (e.g., a hand-held UV lamp or a crosslinker).Specific wavelength required to activate the 2-nitrophenylalanine group without causing excessive cellular damage.[8]
Flow Cytometer Equipped with appropriate lasers and filters for the chosen fluorophore (e.g., 561 nm laser for TAMRA).Essential for quantitative analysis of labeled cells.
Fluorescence Microscope Confocal or widefield microscope with appropriate filter sets.Required for visualizing receptor localization.
FPR1 Agonist (for controls) fMLF (N-Formylmethionyl-leucyl-phenylalanine).A potent and specific FPR1 agonist used for competition assays to demonstrate binding specificity.[13]
FPR1 Antagonist (for controls) Cyclosporin H.A selective antagonist to block the FPR1 binding site and confirm specificity.[14]

Detailed Protocols

Critical Preliminary Step: Probe Reconstitution

  • Briefly centrifuge the vial of lyophilized Nph-peptide to collect the powder at the bottom.

  • Reconstitute the peptide in sterile, high-purity DMSO to create a concentrated stock solution (e.g., 1 mM).

  • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 4.1: Labeling of Suspension Cells for Flow Cytometry

This protocol is optimized for quantifying surface FPR1 on cells like human neutrophils or differentiated HL-60 cells.

  • Cell Preparation:

    • Harvest cells and wash once with ice-cold Labeling Buffer.

    • Resuspend cells in ice-cold Labeling Buffer to a final concentration of 1-5 x 106 cells/mL.

    • Prepare at least four sample tubes:

      • Unlabeled Control: Cells only.

      • Total Binding: Cells + Nph-peptide.

      • Non-Specific Binding (NSB) Control: Cells + high concentration of unlabeled agonist (e.g., 1 µM fMLF) for 15 min before adding Nph-peptide.

      • No UV Control: Cells + Nph-peptide, but not exposed to UV light.

  • Reversible Binding:

    • To the "Total Binding" and "No UV Control" tubes, add the Nph-peptide probe to the desired final concentration (a starting concentration of 10 nM is recommended).[12]

    • To the "NSB Control" tube, after pre-incubation with fMLF, add the same concentration of Nph-peptide.

    • Incubate all tubes on ice or at 4°C for 30-45 minutes, protected from light.[10] This allows the probe to bind to surface receptors.

  • Photo-Crosslinking:

    • Place the tubes (with caps open) on ice directly under the 365 nm UV source.

    • Irradiate for 5-10 minutes. The optimal time may need to be determined empirically. Crucially, do NOT irradiate the "No UV Control" sample.

    • Rationale: This step converts the reversible binding of the probe into a permanent covalent bond.

  • Washing:

    • Add 1 mL of ice-cold Labeling Buffer to each tube, centrifuge at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Repeat the wash step two more times to ensure complete removal of unbound probe. The signal from the "No UV Control" should decrease significantly after washing, confirming the necessity of UV crosslinking for stable labeling.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Labeling Buffer.

    • Analyze the samples on a flow cytometer.

    • Gate on the live cell population using forward and side scatter.

    • Measure the fluorescence intensity in the appropriate channel. Specific binding is calculated as (Median Fluorescence Intensity of Total Binding) - (Median Fluorescence Intensity of NSB Control).

Protocol 4.2: Labeling of Adherent Cells for Fluorescence Microscopy

This protocol is designed for visualizing FPR1 on cultured adherent cells, such as transfected HEK293 cells.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

    • On the day of the experiment, wash the cells twice with ice-cold Labeling Buffer.

  • Reversible Binding & Crosslinking:

    • Add ice-cold Labeling Buffer containing the Nph-peptide probe (e.g., 10 nM ) to the cells. For a non-specific binding control, pre-incubate a separate dish with an unlabeled competitor (e.g., 1 µM fMLF) for 15 minutes before adding the probe.[12]

    • Incubate the dishes on a cold plate (or on ice) for 30 minutes in the dark.[12]

    • Remove the lid and place the dish under the 365 nm UV source for 5-10 minutes on the cold plate.

  • Washing & Imaging:

    • Aspirate the probe solution and wash the cells three times with ice-cold Labeling Buffer.

    • Add fresh, pre-warmed imaging medium (e.g., HBSS or phenol red-free medium).

    • Image the cells immediately using a fluorescence microscope.

    • For receptor internalization studies, after washing, transfer the cells to a 37°C incubator for various time points before imaging to track the movement of the labeled receptors.[12]

FPR1 Signaling and Probe Action

Activation of FPR1 by an agonist like the Nph-peptide initiates a canonical Gαi-coupled signaling cascade.[2] The binding of the ligand induces a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer. The Gβγ subunit directly activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers calcium release from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade culminates in key cellular functions like chemotaxis and the assembly of the NADPH oxidase complex for superoxide production.[4][15]

G Ligand Nph-Peptide (Agonist) FPR1 FPR1 Receptor Ligand->FPR1 Binds G_protein Gαiβγ FPR1->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates Chemotaxis Chemotaxis G_alpha->Chemotaxis Regulates (via other effectors) PLC Phospholipase C (PLC) G_betagamma->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->Chemotaxis Modulates NADPH_Oxidase NADPH Oxidase Activation PKC->NADPH_Oxidase Phosphorylates Subunits ROS Superoxide (ROS) Production NADPH_Oxidase->ROS

Caption: Simplified FPR1 signaling pathway initiated by agonist binding.

Troubleshooting and Self-Validation

IssuePossible Cause(s)Recommended Solution(s)
No/Low Fluorescent Signal 1. Inactive probe (degraded).2. Low FPR1 expression.3. Inefficient UV crosslinking.1. Use a fresh aliquot of the Nph-peptide probe.2. Confirm FPR1 expression via an alternative method (e.g., qPCR, Western blot). Use a positive control cell line (HEK-FPR1).3. Optimize UV exposure time and check the lamp's output wavelength and intensity.
High Background Signal 1. Probe concentration is too high.2. Insufficient washing.3. Non-specific binding to cells or plasticware.1. Perform a titration to find the optimal probe concentration (start with 1-100 nM range).2. Increase the number and volume of wash steps.3. Ensure the Labeling Buffer contains BSA to block non-specific sites.
High Signal in "No UV" Control 1. Insufficient washing.2. Probe is "sticky" and binds non-covalently with high affinity.1. Increase the rigor of the wash steps.2. While some residual signal is expected, it should be significantly lower than the UV-treated sample. If it remains high, this indicates strong non-covalent binding, which is still useful for reversible labeling studies.
High Signal in "NSB" Control 1. Competitor (fMLF) concentration is too low.2. Probe is binding to a site other than the fMLF binding pocket.1. Increase the concentration of the unlabeled competitor (e.g., to 10 µM fMLF).2. This may indicate binding to an allosteric site or a different receptor. Test with other FPR family-selective ligands to dissect specificity.

References

  • Stone, M. J., et al. (2017). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. Royal Society of Chemistry. Available at: [Link]

  • ChemRxiv. (2017). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. ChemRxiv. Available at: [Link]

  • Royal Society of Chemistry. (2017). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. Royal Society of Chemistry. Available at: [Link]

  • Den-Get-To, K., et al. (2021). FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma. Journal of Leukocyte Biology. Available at: [Link]

  • Wang, Y., et al. (2020). Photocrosslinking Probes for Capture of Carbohydrate Interactions. Molecules. Available at: [Link]

  • Dorey, R. B., et al. (2020). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. Available at: [Link]

  • Cavaliere, F., et al. (2017). Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (Updated). Formyl peptide receptor 1. Wikipedia. Available at: [Link]

  • Gabrion, J., et al. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Schaller, S., et al. (2012). Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. PLoS ONE. Available at: [Link]

  • Börgeson, E., et al. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Available at: [Link]

  • National Center for Biotechnology Information. Gene Result FPR1 formyl peptide receptor 1. NCBI. Available at: [Link]

  • Creative Biolabs. (2024). What are FPR1 agonists and how do they work?. Creative Biolabs Blog. Available at: [Link]

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. FPR1. IUPHAR/BPS. Available at: [Link]

  • Kobilka, B. K., et al. (2012). Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers. Journal of Visualized Experiments. Available at: [Link]

  • Han, M., et al. (2021). Antimicrobial peptides: mechanism of action, activity and clinical potential. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Drienovská, I., et al. (2012). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ChemBioChem. Available at: [Link]

  • Miyamoto, Y., et al. (2009). The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells. The Journal of Immunology. Available at: [Link]

  • Schneider, M., et al. (2021). Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags. Chemistry – A European Journal. Available at: [Link]

  • Hatanaka, Y., et al. (2017). Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry. ACS Omega. Available at: [Link]

Sources

Application Note: Site-Specific Peptide-Protein Cross-Linking via Npys (3-nitro-2-pyridinesulfenyl) Activation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the protocol for Npys (3-nitro-2-pyridinesulfenyl) peptide cross-linking.

Note on Nomenclature: In the field of peptide chemistry, "Nph" is frequently encountered as a shorthand or typo for Npys (3-nitro-2-pyridinesulfenyl) in the context of chemical cross-linking to target proteins (cysteine-specific conjugation). However, "Nph" can also strictly refer to 4-nitrophenylalanine , a non-canonical amino acid used in photo-affinity labeling. Given the context of "cross-linking to target proteins" for drug development (often implying stable conjugate formation for immunogens or ADCs), this guide focuses on the Npys (Chemical Conjugation) methodology, which is the industry standard for site-specific peptide-protein coupling.

Part 1: Strategic Overview & Mechanism

The "Why": Causality in Experimental Choice

In drug development, randomly cross-linking peptides to proteins (e.g., using glutaraldehyde or NHS-esters) often results in heterogeneous mixtures, epitope masking, and precipitation. The Npys (3-nitro-2-pyridinesulfenyl) moiety offers a superior, regioselective alternative.

  • Chemo-selectivity: The Npys group reacts exclusively with free thiols (sulfhydryls) on the target protein to form a mixed disulfide bond. It does not react with amines (lysines), preserving the protein's isoelectric point and solubility.

  • Self-Validating Stoichiometry: The leaving group, 3-nitro-2-pyridinethiol, is chromogenic. Its release allows real-time spectrophotometric monitoring of the reaction progress.

  • Orthogonal Stability: Unlike maleimides, Npys is stable to Trifluoroacetic Acid (TFA), allowing it to be incorporated during Solid Phase Peptide Synthesis (SPPS) and cleaved/purified intact before the final conjugation step.

Mechanistic Pathway

The reaction is a thiol-disulfide exchange. The Npys-activated peptide attacks the nucleophilic thiolate anion of the target protein's cysteine residue.

Npys_Mechanism Peptide Npys-Peptide (Activated Disulfide) Intermediate Transition State (Thiol-Disulfide Exchange) Peptide->Intermediate pH 4.5 - 7.5 Target Target Protein (Free Cysteine -SH) Target->Intermediate Conjugate Peptide-Protein Conjugate (Mixed Disulfide Bond) Intermediate->Conjugate LeavingGroup 3-nitro-2-pyridinethiol (Yellow Chromophore) Intermediate->LeavingGroup Release

Caption: The Npys moiety acts as an activated disulfide.[1][2] Upon reaction with a target cysteine, the 3-nitro-2-pyridinethiol leaving group is released, forming a stable mixed disulfide conjugate.

Part 2: Experimental Protocol

Phase A: Synthesis of Npys-Activated Peptide

Goal: Generate a purified peptide carrying the Npys group at the N-terminus or on a Cysteine side chain.

Reagents:

  • Resin: Rink Amide or Wang resin.

  • Npys Source: Npys-Cl (3-nitro-2-pyridinesulfenyl chloride) or Boc-Cys(Npys)-OH.

  • Solvents: DMF, DCM.

Step-by-Step Workflow:

  • Peptide Assembly: Synthesize the peptide sequence using standard Fmoc/tBu SPPS protocols.

  • N-Terminal Activation (Option 1):

    • Remove the final Fmoc group.

    • Dissolve Npys-Cl (3 eq) and DIEA (3 eq) in DCM/DMF (1:1).

    • Add to resin and shake for 2 hours at Room Temperature (RT).

    • Note: Npys-Cl is moisture sensitive. Use anhydrous solvents.

  • Cysteine Activation (Option 2):

    • Incorporate Boc-Cys(Npys)-OH as the N-terminal residue during coupling.

    • Critical: Do not use Fmoc-Cys(Npys)-OH if subsequent base treatments (piperidine) are required, as Npys is base-labile. Npys must be the last addition or introduced on the N-terminus.

  • Cleavage:

    • Cleave peptide from resin using 95% TFA, 2.5% TIS, 2.5% Water .

    • Avoid thiols (EDT, DTT) in the cleavage cocktail, as they will prematurely reduce the Npys group.

  • Purification:

    • Purify via RP-HPLC (Water/Acetonitrile with 0.1% TFA).

    • Lyophilize to obtain the stable Npys-peptide powder.

Phase B: Cross-Linking to Target Protein

Goal: Conjugate Npys-peptide to a carrier protein (e.g., BSA, KLH) or a specific target protein containing a free cysteine.

Buffer Requirements:

  • Conjugation Buffer: 0.1 M Sodium Phosphate or Acetate buffer, pH 4.5 – 6.5.

    • Expert Insight: Npys reacts selectively with thiols at acidic pH (4.5–5.0). At pH > 7.5, amine reactivity (lysine) becomes a competing side reaction. Keep pH < 7.0 for cysteine specificity.

    • NO exogenous thiols (DTT, Mercaptoethanol) or primary amines (Tris) in the buffer.

Protocol:

  • Protein Preparation:

    • Dissolve Target Protein in Conjugation Buffer to 5–10 mg/mL.

    • Ensure surface cysteines are reduced. If the protein was stored in oxidants, treat with TCEP, then desalt (e.g., Zeba Spin Column) to remove TCEP before adding Npys-peptide.

  • Reaction Setup:

    • Dissolve Npys-Peptide in water or DMF (if hydrophobic) at 10 mg/mL.

    • Add Npys-Peptide to Protein solution at a molar excess of 1.2 to 5-fold relative to the available cysteine sites.

    • Self-Validating Step: The solution should turn slightly yellow upon mixing due to the release of 3-nitro-2-pyridinethiol.

  • Incubation:

    • Incubate for 2–4 hours at Room Temperature or overnight at 4°C with gentle agitation.

  • Monitoring (Optional but Recommended):

    • Measure Absorbance at 340 nm or 412 nm . The released thione has a high extinction coefficient. A plateau in absorbance indicates reaction completion.

  • Purification:

    • Remove unreacted peptide and the yellow leaving group via Dialysis (MWCO appropriate for protein) or Size Exclusion Chromatography (SEC) .

    • Buffer exchange into PBS or storage buffer.

Part 3: Data Presentation & Validation

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
No Color Change (Yellow) Protein thiols are oxidized (disulfides).Pre-treat protein with TCEP or DTT, then rigorously desalt before adding Npys-peptide.
Precipitation Peptide is too hydrophobic or Protein pI reached.Add 10-20% DMF/DMSO to the reaction; Shift pH away from protein pI (stay within 4.5–6.5).
Low Conjugation Yield pH too low (< 4.0) or Peptide hydrolysis.[3]Adjust pH to 5.5–6.0. Ensure Npys-peptide was stored dry (-20°C).
Non-Specific Binding pH too high (> 7.5).Npys may react with Lysines at high pH. Lower pH to 5.0–6.0 to ensure Cys-specificity.
Validation Methods
  • DTNB (Ellman’s) Assay (Reverse Validation):

    • Measure free thiols on the protein before and after conjugation.

    • Success Criteria: Significant decrease in free thiol concentration post-reaction.

  • Mass Spectrometry (Intact Protein LC-MS):

    • Observe mass shift corresponding to: [Protein MW] + [Peptide MW] - [H] + [S].

    • Note: The mass added is the peptide mass minus the Npys group, plus the sulfur atom if calculating from the activated form? No, the mechanism is Protein-S-S-Peptide.

    • Mass Shift Calculation: Mass of Conjugate = (Mass of Protein-SH - 1) + (Mass of Peptide-SH - 1). The Npys group (155 Da) is lost.

  • SDS-PAGE:

    • Run non-reducing SDS-PAGE. The conjugate should run higher than the native protein.

    • Warning: Reducing agents (DTT/BME) in the loading buffer will cleave the disulfide bond and reverse the conjugation. Use non-reducing loading buffer.

References

  • Bernatowicz, M. S., et al. (1986). "Preparation of peptide-protein immunogens using Npys-modified peptides." Analytical Biochemistry, 155(1), 95-102. Link

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmco Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press.
  • Thermo Fisher Scientific. (n.d.).[4][5] "Crosslinking Technical Handbook: Cysteine-Reactive Crosslinkers." Link

  • Ridge, R. J., et al. (1976). "3-Nitro-2-pyridinesulfenyl (Npys) as a protecting group for cysteine in peptide synthesis." International Journal of Peptide and Protein Research. Link

  • SwissSidechain. (2024). "Nph (4-nitrophenylalanine) Non-canonical amino acid data." (Cited for disambiguation of nomenclature). Link

Sources

application of Nph-peptide in live cell imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Live-Cell Imaging of Protease Activity Using Nph-Based Fluorogenic Probes

Abstract

This guide details the application of 4-nitrophenylalanine (Nph) —a non-canonical amino acid—as a highly efficient, sterically conservative fluorescence quencher in live-cell imaging. Unlike bulky quenchers (e.g., Dabcyl, BHQ), Nph can be incorporated directly into the peptide backbone during solid-phase synthesis, allowing for precise control over probe topology. This note focuses on designing and deploying Nph-based FRET (Förster Resonance Energy Transfer) sensors to monitor real-time intracellular protease activity (e.g., Caspases, Cathepsins, MMPs) and introduces advanced applications in enzyme-triggered nanoparticle assembly for Surface-Enhanced Raman Scattering (SERS) imaging.

Introduction: The Nph Advantage in Chemical Biology

In live-cell imaging, monitoring the activity of enzymes is often more clinically relevant than monitoring their presence. Proteases, which drive apoptosis, metastasis, and viral infection, are prime targets.

The Challenge: Traditional FRET probes use bulky quenchers attached to lysine side chains, which can sterically hinder enzyme recognition and alter the peptide's binding affinity. The Nph Solution: p-Nitrophenylalanine (Nph) is an analog of Phenylalanine/Tyrosine. It acts as a Non-Fluorescent Quencher (NFQ) .

  • Steric Mimicry: Nph is nearly isosteric with Phenylalanine, minimizing disruption to the enzyme-substrate complex.

  • Backbone Integration: It is inserted as a standard amino acid, enabling "scanning" to find the optimal quenching distance without adding exogenous linkers.

  • Mechanism: Nph efficiently quenches blue/UV-excited fluorophores (e.g., Abz (2-aminobenzoyl), Mca (7-methoxycoumarin-4-yl-acetyl), and Tryptophan ) via a contact quenching or short-range FRET mechanism.

Mechanism of Action

The core application relies on the "Turn-On" Fluorescence mechanism.

  • Intact Probe (Dark State): The fluorophore (Donor) and Nph (Quencher) are held in close proximity (<100 Å, typically <10 Å for Nph/Abz) by the peptide backbone. Energy is transferred non-radiatively to the nitro group of Nph and dissipated as heat.

  • Enzymatic Cleavage (Bright State): A specific protease recognizes the peptide sequence and hydrolyzes the amide bond between the Donor and Quencher.

  • Signal Generation: The fluorophore diffuses away from the Nph residue, restoring fluorescence emission.

FRET_Mechanism cluster_0 Intact Probe (Quenched) cluster_1 Cleaved Probe (Fluorescent) node_F Fluorophore (Abz/Mca) node_Seq Peptide Sequence (Protease Substrate) node_F->node_Seq node_Q Quencher (Nph) node_F->node_Q Energy Transfer (Non-Radiative) node_Seq->node_Q node_Protease Protease (e.g., Caspase-3) node_Seq->node_Protease Recognizes & Cleaves node_F_Free Fluorophore (Emits Light) node_Protease->node_F_Free Hydrolysis node_Q_Free Quencher (Nph)

Caption: Mechanism of Nph-mediated fluorescence quenching and protease-triggered signal restoration.

Protocol: Live-Cell Imaging of Caspase-3 Activity

This protocol describes the use of a cell-penetrating Nph-peptide probe (e.g., Abz-DEVD-Nph-r8 ) to detect apoptosis in live cells.

Probe Design & Reagents
  • Substrate Sequence: Abz - Asp - Glu - Val - Asp - Nph - (Arg)8

    • Abz: Fluorophore (Ex: 320 nm / Em: 420 nm). Note: For microscopes without UV, replace Abz with a Coumarin derivative (Mca) or pair Nph with a compatible visible donor if distance permits.

    • DEVD: Consensus cleavage site for Caspase-3.

    • (Arg)8: Octa-arginine tail for cell penetration (CPP).

  • Control Probe: Abz - Asp - Glu - Val - Asp - Phe - (Arg)8 (Non-quenched, always bright) or Scrambled sequence (Uncleavable).

Cell Preparation
  • Seed Cells: Plate HeLa or CHO cells in 35mm glass-bottom confocal dishes (MatTek) at 60% confluence.

  • Culture: Incubate overnight in DMEM + 10% FBS at 37°C, 5% CO2.

Probe Loading (Pulse-Chase)

Rationale: Continuous incubation can lead to high background from non-specific uptake. A pulse-chase strategy ensures we image intracellular processing.

  • Wash: Rinse cells 2x with warm HBSS (Hank's Balanced Salt Solution) to remove serum esterases.

  • Pulse: Add 5–10 µM Nph-probe in serum-free Opti-MEM.

  • Incubation: Incubate for 30–60 minutes at 37°C.

    • Tip: Keep loading time short to avoid lysosomal sequestration unless lysosomes are the target.

  • Wash: Remove probe solution. Wash 3x with HBSS.

  • Chase: Add complete media (phenol-red free) and allow cells to recover for 15 minutes.

Induction of Apoptosis
  • Induce: Treat cells with Staurosporine (1 µM) or Doxorubicin to trigger apoptosis.

  • Control: Leave one dish untreated (Negative Control).

Live-Cell Microscopy Settings
  • Microscope: Widefield or Confocal (Spinning Disk preferred for lower phototoxicity).

  • Chamber: Maintain 37°C and 5% CO2.

  • Channel 1 (Probe):

    • Excitation: 340 nm (UV) or 405 nm (if using Mca/Coumarin).

    • Emission: 420–450 nm (Blue).

  • Channel 2 (Counterstain): MitoTracker Red or SiR-Actin (Far Red) to visualize morphology.

Data Acquisition
  • Time-Lapse: Acquire images every 5–10 minutes for 2–4 hours.

  • Observation:

    • t=0: Cells should be dark (intact probe quenched by Nph).

    • t=60+ min: As Caspase-3 is activated, blue fluorescence will appear in the cytoplasm.

    • Morphology: Correlate fluorescence increase with membrane blebbing (apoptotic marker).

Advanced Application: Nph-Driven Nanoparticle Assembly

Recent advances utilize Nph not just as a quencher, but as a hydrophobic driver for enzyme-triggered self-assembly. This is particularly useful for SERS (Surface Enhanced Raman Scattering) imaging, which offers higher sensitivity than fluorescence.

Concept: A peptide sequence like CREKA-YPFFK(Nph) is conjugated to Gold Nanoparticles (AuNPs).[1][2][3]

  • State A (Dispersed): A phosphorylated tyrosine (Yp) keeps the peptide hydrophilic and charged.

  • State B (Assembled): Alkaline Phosphatase (ALP) (overexpressed on tumor cells) dephosphorylates the peptide. The Nph residue, now exposed and highly hydrophobic, drives the AuNPs to aggregate via

    
    -
    
    
    
    stacking.
  • Result: The aggregation creates "Hot Spots" for SERS, allowing ultra-sensitive detection of the tumor boundary.

AuNP_Assembly cluster_dispersed Dispersed State (Low Signal) cluster_assembled Assembled State (High SERS Signal) node_AuNP AuNP-Peptide (Phosphate-Y-Nph) node_ALP Alkaline Phosphatase (Enzyme Trigger) node_AuNP->node_ALP Dephosphorylation node_Agg AuNP Aggregate (Nph-driven Stacking) node_ALP->node_Agg Hydrophobic Collapse (Nph-Nph Interaction)

Caption: Nph-mediated self-assembly of gold nanoparticles triggered by phosphatase activity.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background (t=0) Incomplete quenchingCheck Probe Purity (HPLC). Ensure Nph is <10 residues from fluorophore.
No Signal after Induction Poor cell uptakeUse higher concentration of CPP (R8 or Tat). Try electroporation.
Phototoxicity UV excitation damageSwitch to Mca/Nph pair (Ex 405nm) or use Two-Photon excitation (700-800nm).
Lysosomal Trapping Endocytosis pathwayCo-stain with LysoTracker. Use chloroquine to release probe (caution: toxicity).

References

  • Meldal, M., & Breddam, K. (1991). Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: Multicentric thiolytic cleavage of substrates by subtilisin Carlsberg. Analytical Biochemistry, 195(1), 141-147. Link

  • Xing, R., et al. (2018). Self-Assembling Peptide-Gold Nanoparticle Hybrids for Topological SERS Imaging of Tumor Margins. Angewandte Chemie International Edition, 57(47), 15386-15390. Link

  • Schierle, G. S., et al. (2014). A quantitative protocol for intensity-based live cell FRET imaging. Methods in Molecular Biology, 1076, 445-454. Link

  • Chowdhury, M. A., et al. (2014). Fluorogenic peptides for detection of proteases in live cells. Bioorganic & Medicinal Chemistry Letters, 24(6), 1467-1470. Link

  • Gao, Y., et al. (2015). Controlled intracellular aggregation of gold nanoparticles via a specific enzyme-triggered mechanism for SERS imaging.[2] ACS Applied Materials & Interfaces, 7(44), 24349-24355. Link

Sources

Application Note: High-Affinity Receptor Profiling of p-Nitrophenylalanine (Nph) Substituted Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In peptide drug discovery, the substitution of native aromatic residues (Phenylalanine, Tyrosine, Tryptophan) with non-canonical analogues is a critical strategy for optimizing pharmacodynamics. p-Nitrophenylalanine (Nph) is a specific phenylalanine derivative containing a nitro group at the para position.

This application note details the protocol for Nph-peptide receptor binding assays . Unlike standard binding protocols, assays involving Nph-substituted peptides require specialized handling due to the moiety's unique electronic (electron-withdrawing) and steric properties.

Why Nph?

  • Electronic Probing: The nitro group (

    
    ) creates an electron-deficient 
    
    
    
    -system, allowing researchers to probe for specific
    
    
    -
    
    
    stacking or cation-
    
    
    interactions within the receptor binding pocket [1].
  • Steric Mapping: Nph is bulkier than Phe, serving as a "molecular ruler" to test the plasticity of the receptor's orthosteric site.

  • Immunogenicity: In vaccine development, Nph is used to break self-tolerance by creating neoepitopes [2].

This guide focuses on the Competitive Radioligand Binding Assay , the gold standard for determining the affinity constant (


) of Nph-peptides against G-Protein Coupled Receptors (GPCRs).

Experimental Logic & Workflow

The following diagram illustrates the Structure-Activity Relationship (SAR) cycle utilizing Nph scanning.

Nph_SAR_Workflow Design 1. In Silico Design (Phe -> Nph Substitution) Synthesis 2. SPPS Synthesis (Fmoc-Nph-OH coupling) Design->Synthesis Sequence Definition Binding 3. Competitive Binding (Displacement Assay) Synthesis->Binding Purified Peptide Analysis 4. Data Analysis (Cheng-Prusoff Ki) Binding->Analysis IC50 Data Decision 5. Lead Optimization Analysis->Decision Affinity/Selectivity Decision->Design Refinement Loop

Figure 1: The iterative SAR workflow for optimizing peptide ligands using Nph substitutions.

Materials & Reagent Preparation

Critical Reagents
  • Receptor Source: CHO or HEK293 cell membranes overexpressing the target GPCR (e.g., Angiotensin II, Opioid, or Somatostatin receptors).

  • Radioligand:

    
    -labeled native ligand (0.1–0.5 nM final concentration).
    
  • Competitor: Nph-substituted peptide (serial dilutions:

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (NSB) Control: Unlabeled native ligand (in excess,

    
     M).
    
  • Filters: Whatman GF/B or GF/C glass fiber filters.

Buffer Formulations (Self-Validating Systems)

To ensure assay robustness, buffers must be prepared fresh to prevent protease degradation of the Nph-peptide.

ComponentConcentrationFunction
Assay Buffer (Base) 50 mM Tris-HCl (pH 7.4)Maintains physiological pH.
MgCl₂ 5 - 10 mMStabilizes G-protein coupling (essential for agonist binding).
BSA (Bovine Serum Albumin) 0.1% - 0.5% (w/v)CRITICAL: Prevents Nph-peptide adsorption to plasticware.
Protease Inhibitors Bacitracin (0.5 mg/mL) + AprotininPrevents degradation of the peptide ligand during incubation.
PEI (Polyethylenimine) 0.3% (v/v)Pre-soak for filters. Neutralizes glass charge to reduce NSB of hydrophobic Nph residues.

Detailed Protocol: Competitive Binding Assay

Phase 1: Filter Pre-treatment (The "Anti-Stick" Step)

Context: Nph residues significantly increase peptide hydrophobicity compared to native Phenylalanine. Without PEI blocking, the peptide will stick to the glass fiber filters, causing false negatives (artificially high counts on filters) [3].

  • Prepare a 0.3% Polyethylenimine (PEI) solution in distilled water.

  • Submerge Whatman GF/B filters in the PEI solution.

  • Incubate at 4°C for at least 2 hours (overnight is preferred) before harvesting.

Phase 2: Assay Assembly

Perform all steps on ice unless otherwise noted.

  • Plate Setup: Use 96-well polypropylene v-bottom plates (low binding).

  • Add Nph-Peptide: Add 25 µL of the Nph-peptide serial dilutions (10 concentrations) to appropriate wells.

  • Add Radioligand: Add 25 µL of

    
    -Ligand at a fixed concentration (approx. 
    
    
    
    of the native ligand).
  • Initiate Reaction: Add 150 µL of Receptor Membrane Suspension (diluted to yield ~10-20 µg protein/well).

    • Total Volume: 200 µL.

  • Incubation: Seal plate and incubate at 25°C for 60–90 minutes (equilibrium time depends on specific receptor kinetics).

    • Note: Shake gently (150 rpm) to maintain membrane suspension.

Phase 3: Termination & Harvesting
  • Vacuum Filtration: Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Transfer: Transfer the incubation mixture onto the PEI-soaked GF/B filters.

  • Rapid Wash: Immediately wash filters 3 times with 4 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Speed is vital: The wash step must be completed within <10 seconds to prevent dissociation of the bound complex.

  • Drying: Allow filters to dry at room temperature for 30 minutes.

  • Scintillation: Punch filters into vials, add liquid scintillant (or use MeltiLex for solid scintillator), and count for 1 minute in a Gamma Counter.

Data Analysis & Visualization

Calculating Specific Binding

Raw CPM (Counts Per Minute) must be corrected:



The Cheng-Prusoff Correction

The raw


 (concentration displacing 50% of radioligand) is dependent on the radioligand concentration. You must convert this to the equilibrium dissociation constant (

) for the Nph-peptide.


  • 
     : Determined from your curve fit.
    
  • 
     : Concentration of radioligand used (nM).[1]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Pathway Visualization: Receptor-Ligand Interaction

The following diagram depicts the competitive equilibrium dynamics.

Binding_Equilibrium cluster_0 Competitive Interface R Receptor (R) RL_star R-L* Complex (Signal) R->RL_star k_on1 RL_nph R-I Complex (Silent) R->RL_nph k_on2 (Competition) L_star Radioligand (L*) L_star->RL_star k_on1 L_nph Nph-Peptide (I) L_nph->RL_nph k_on2 (Competition)

Figure 2: Competitive equilibrium between the radioligand (L*) and the Nph-substituted inhibitor (I).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Non-Specific Binding (NSB) Nph-peptide sticking to filters.Increase PEI soak time; add 0.1% BSA to the wash buffer.
Low Total Binding Receptor degradation or low expression.Add protease inhibitor cocktail; verify membrane protein conc. via BCA assay.
Steep Hill Slope (> 1.2) Ligand aggregation.Nph is hydrophobic. Ensure peptide is dissolved in DMSO first, then diluted.
Shallow Hill Slope (< 0.8) Negative cooperativity or multiple binding sites.Check if Nph substitution alters receptor conformation (allosteric effects).

References

  • RSC Chemical Biology. (2022).[2] Functional mapping of the 14-3-3 hub protein as a guide to design 14-3-3 molecular glues. (Demonstrates Nph scanning for affinity optimization).

  • National Institutes of Health (NIH) / PMC. (2021). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors.

  • National Institutes of Health (NIH) / PubMed. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. (Establishes PEI/BSA filter protocols).

  • Journal of Physical Chemistry A. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides.[3] (Details the vibrational and electronic properties of the Nph moiety).

Sources

incorporating unnatural amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Unnatural Amino Acids (UAAs) in Solid-Phase Peptide Synthesis

Executive Summary & Strategic Rationale

The incorporation of Unnatural Amino Acids (UAAs)—such as


-methylated residues, 

-disubstituted amino acids (e.g., Aib), and

-amino acids—is a critical strategy in modern drug discovery. These modifications confer proteolytic stability, improve membrane permeability, and lock peptides into bioactive conformations. However, the very steric bulk that provides these pharmaceutical benefits introduces significant synthetic hurdles: slow coupling kinetics, aggregation, and difficult reaction monitoring.

This guide moves beyond standard protocols to provide a "Difficult Sequence" methodology. It prioritizes COMU/Oxyma and HATU chemistries for sterically hindered junctions and mandates specific monitoring systems (Chloranil) where standard Ninhydrin tests fail.

Pre-Synthesis Strategy: The "Design for Success" Phase

Before weighing resin, you must select reagents that match the steric demands of your specific UAA.

A. Resin Selection: The DKP Trap
  • The Risk: When a UAA (especially

    
    -methyl or Proline analogs) is at position 2 or 3 from the C-terminus, the peptide is prone to Diketopiperazine (DKP) formation . The free amine attacks the C-terminal ester, cleaving the dipeptide from the resin prematurely.
    
  • The Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] Its steric bulk prevents the DKP attack.[2] Alternatively, couple the first two amino acids as a pre-formed dipeptide.

B. Coupling Reagent Hierarchy

Select your activation chemistry based on the steric hindrance of the incoming amino acid and the amino acid already on the resin.

ScenarioRecommended Reagent SystemRationale
Standard UAA (e.g., Citrulline, Norleucine)DIC / Oxyma Pure "Green" alternative to HOBt. Low racemization, high efficiency.
Hindered Acceptor (Coupling onto

-Me-AA)
HATU / HOAt or COMU Requires highly reactive species (Aza-benzotriazole esters) to overcome nucleophilic sluggishness.
Hindered Donor (Coupling Aib,

-Me-AA)
COMU / DIEA COMU shows superior stability and reactivity compared to HATU in microwave conditions.
Extreme Hindrance (Aib onto Aib)PyAOP or Acid Fluorides PyAOP (phosphonium salt) avoids guanidinylation side reactions common with slow uronium couplings.

Core Protocol: Incorporating Sterically Hindered UAAs

Scope: This protocol addresses the coupling of a hindered UAA (e.g., Fmoc-N-Me-Ala-OH) or coupling onto a hindered secondary amine.

Reagents Required:
  • Resin: 2-CTC or Rink Amide (low loading: 0.2–0.4 mmol/g recommended to reduce aggregation).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIEA (Diisopropylethylamine).[3]

  • Solvent: DMF (Anhydrous). Note: For severe aggregation, use NMP.

Step-by-Step Workflow

1. Resin Swelling & Deprotection [4]

  • Swell resin in DMF for 20 min.

  • Deprotect Fmoc: 20% Piperidine in DMF (2 x 5 min).

  • Critical Wash: Wash 5x with DMF. Residual piperidine causes racemization and side reactions during activation.

2. Pre-Activation (The "Guanidinylation" Check)

  • Why: Uronium reagents (HATU) can react with the resin's free amine to form a permanent guanidine cap if the carboxylic acid activation is slow.

  • Action: In a separate vial, dissolve Fmoc-UAA (4.0 eq) and HATU (3.9 eq) in minimal DMF. Add DIEA (8.0 eq) .

  • Allow to activate for 30–60 seconds (color change to yellow/orange) before adding to the resin.

3. Coupling Reaction

  • Add the pre-activated solution to the resin.[3]

  • Standard Conditions: Shake at Room Temp for 2–4 hours.

  • Microwave Conditions (Recommended): Heat to 75°C for 10 min (for Cys/His, keep <50°C to avoid racemization).

4. The "Double Couple" (Mandatory for UAAs)

  • Drain the vessel. Do not deprotect.

  • Repeat Step 2 and 3 with fresh reagents.

  • Note: For extremely difficult couplings (e.g., Aib-Aib), use Sym-collidine instead of DIEA to prevent elimination side reactions.

5. Capping (Optional but Recommended)

  • If the reaction is incomplete (see Section 4), cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Self-Validating Monitoring Systems

Standard colorimetric tests often yield false negatives with UAAs. You must use the correct test for the amine type.

A. The Kaiser Test (Ninhydrin)
  • Target: Primary Amines (Standard Amino Acids).

  • Result: Blue beads = Incomplete coupling. Yellow beads = Complete.

  • Failure Mode: Does NOT detect secondary amines (e.g., Proline,

    
    -methyl-Ala).
    
B. The Chloranil Test (Acetaldehyde/Chloranil)
  • Target: Secondary Amines (

    
    -alkylated residues).
    
  • Protocol:

    • Transfer ~20 beads to a small glass tube.

    • Add 2 drops 2% Acetaldehyde in DMF.

    • Add 2 drops 2% Chloranil in DMF.

    • Wait 5 minutes at Room Temp.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Secondary amine present

      
       Coupling Incomplete).
      
    • Colorless/Amber Beads: Negative (Coupling Complete).

C. Micro-Cleavage (The Ultimate Validator)

If color tests are ambiguous:

  • Take ~2 mg resin.

  • Treat with 95% TFA/H2O (30 min).

  • Evaporate TFA, dissolve in MeCN/H2O.

  • Inject on LC-MS. Look for Mass = Product vs. Mass = Deletion (Product - UAA).

Visualizing the Logic: Workflow & Troubleshooting

Diagram 1: SPPS Workflow with UAA Decision Logic

SPPS_UAA_Workflow Start Start: Resin Selection Check_Pos Is UAA at Pos 2 or 3? Start->Check_Pos Use_CTC Use 2-CTC Resin (Prevent DKP) Check_Pos->Use_CTC Yes Use_Rink Use Rink Amide Check_Pos->Use_Rink No Deprotect Fmoc Deprotection (20% Piperidine) Use_CTC->Deprotect Use_Rink->Deprotect Select_Chem Select Coupling Chemistry Deprotect->Select_Chem Chem_Std Standard AA: DIC / Oxyma Select_Chem->Chem_Std Steric: Low Chem_UAA Hindered UAA: HATU / DIEA / HOAt Select_Chem->Chem_UAA Steric: High Coupling Coupling Reaction (Double Couple for UAA) Chem_Std->Coupling Chem_UAA->Coupling Monitor Monitor Completeness Coupling->Monitor Test_Kaiser Primary Amine? Use Kaiser Test Monitor->Test_Kaiser NH2 Test_Chlor Secondary Amine? Use Chloranil Test Monitor->Test_Chlor NH-Me Result_Check Test Positive (Color Change)? Test_Kaiser->Result_Check Test_Chlor->Result_Check Recouple Recouple (Change Solvent/Temp) Result_Check->Recouple Yes (Incomplete) Next_Cycle Next Cycle Result_Check->Next_Cycle No (Complete) Recouple->Coupling

Caption: Decision logic for resin selection, reagent choice, and monitoring based on steric hindrance and amine type.

Troubleshooting "Difficult Sequences"

When even HATU double-coupling fails, the cause is usually inter-chain aggregation (beta-sheet formation).

ProblemSymptomAdvanced Solution
Aggregation Coupling stops at 60–70% conversion despite recoupling.Magic Mixture: Use DMF containing chaotropic salts: 0.1 M LiCl or KSCN . This disrupts hydrogen bonding.
Racemization Cys or His residues lose chirality.Use Oxyma Pure instead of HOBt. Keep microwave temp <50°C. Use Collidine as base (weaker base = less proton abstraction).
Slow Kinetics Aib-Aib coupling takes >12 hours.Switch to Acid Fluorides (generated via TFFH) or use Symmetric Anhydrides .

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5] Application Note. [Link]

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[6] Organic Process Research & Development. [Link]

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase (The Chloranil Test).[1][7] Peptide Research, 8(4), 236–237. [Link]

Sources

Troubleshooting & Optimization

how to reduce non-specific binding of Nph-peptide

Author: BenchChem Technical Support Team. Date: February 2026

Your expert resource for troubleshooting non-specific binding of hydrophobic peptides.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently guided researchers through the challenges of working with hydrophobic peptides. A primary hurdle is their tendency for non-specific binding (NSB), which can lead to inaccurate quantification, reduced sensitivity, and frustratingly inconsistent results.[1] This guide is designed to provide you with a deep understanding of why NSB occurs with these "sticky" molecules and to offer a systematic, evidence-based approach to mitigate it. We will move beyond simple protocol steps to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What exactly is non-specific binding (NSB) and why are my hydrophobic peptides so prone to it?

A1: Non-specific binding refers to the unintended adherence of your peptide to surfaces other than its intended target.[2] These surfaces can include plasticware (like pipette tips and microplates), glass vials, and even the tubing of your analytical instruments.[3]

Hydrophobic peptides are particularly susceptible due to the fundamental principle of "like dissolves like." The non-polar, water-repelling amino acid side chains in your peptide are energetically driven to interact with other hydrophobic surfaces to minimize their contact with the aqueous (water-based) buffer. Many common laboratory plastics, such as polypropylene, present a hydrophobic surface, creating a strong attraction for your peptide.[1][4] This is a multi-faceted issue involving various forces like van der Waals interactions.[3]

Q2: I'm seeing high background signal in my immunoassay. Could this be NSB?

A2: Absolutely. High background is a classic symptom of NSB. In an immunoassay context, your hydrophobic peptide might be binding directly to the surface of the microplate wells, leading to a false-positive signal.[2] This can obscure the true signal from the specific antibody-antigen interaction you are trying to measure, ultimately reducing the sensitivity and accuracy of your assay. It's crucial to differentiate this from other potential issues like cross-reactivity of your antibodies.[5]

Q3: My peptide concentration seems to decrease over time, even when stored correctly. What's happening?

A3: This is a common and often overlooked consequence of NSB. Your peptide is likely adsorbing to the inner surface of its storage container. This is a significant issue, especially at low concentrations where a larger proportion of the total peptide can be lost to the container surface.[6][7] Glass surfaces, which can carry negative charges, can also contribute to this loss through ionic interactions, though hydrophobic interactions are the primary driver for these types of peptides.[1] Storing peptides lyophilized at -20°C or colder is the best practice for long-term stability.[8]

Troubleshooting Guides

Here, we'll tackle specific problems with a multi-pronged strategy. The key is to disrupt the hydrophobic and ionic interactions driving the unwanted binding.

Problem 1: High Background and Poor Signal-to-Noise Ratio in ELISAs and other Immunoassays

High background noise can make it impossible to discern your true signal. This workflow will help you systematically reduce non-specific interactions.

cluster_0 Troubleshooting High Background in Immunoassays Start High Background Signal Step1 Step 1: Optimize Blocking Buffer Start->Step1 Initial Observation Step2 Step 2: Add Surfactant to Buffers Step1->Step2 If background persists Step3 Step 3: Modify Buffer Composition Step2->Step3 If still high Step4 Step 4: Choose Low-Binding Plates Step3->Step4 Final Optimization End Signal-to-Noise Improved Step4->End Successful Mitigation

Workflow for reducing immunoassay background.
Step-by-Step Protocol:
  • Optimize Your Blocking Buffer: The purpose of a blocking buffer is to coat all unsaturated surfaces on your plate, preventing your peptide from binding.[9]

    • Causality: Standard blockers like Bovine Serum Albumin (BSA) or casein work by competitively occupying the hydrophobic sites on the plastic.[10][11] Since your peptide is hydrophobic, you need an effective blocker to out-compete it for these sites.

    • Action: Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA).[12] Consider using commercially formulated blocking buffers which often contain a proprietary mix of proteins and polymers for broader effectiveness.[10] There is no one-size-fits-all solution, so empirical testing is key.[11]

  • Incorporate a Non-Ionic Surfactant: Surfactants are critical for disrupting hydrophobic interactions.

    • Causality: Non-ionic surfactants like Tween 20 or Triton X-100 have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. The hydrophobic tail can interact with your peptide and the plate surface, while the hydrophilic head maintains solubility in the aqueous buffer, effectively running interference.[13]

    • Action: Add Tween 20 to your wash buffers and antibody dilution buffers. Start with a low concentration (0.05% v/v) and titrate upwards if necessary. This helps prevent your peptide from sticking to the well surface and also reduces non-specific binding of detection antibodies.[14]

  • Adjust Buffer pH and Ionic Strength: Modifying the buffer environment can reduce charge-based interactions.

    • Causality: Even though the primary issue is hydrophobicity, secondary ionic interactions can contribute to NSB. Increasing the salt concentration in your buffer can create a "shielding" effect, masking charges on both the peptide and the surface.[13][14] Adjusting the pH can also alter the overall charge of your peptide, potentially reducing its affinity for the surface.[14]

    • Action: Increase the NaCl concentration in your buffers to 150-500 mM.[13] Also, ensure your buffer pH is neutral (pH 7.2-7.4) unless your specific peptide's properties (isoelectric point) suggest otherwise.[14]

  • Select Appropriate Plates: Not all microplates are created equal.

    • Causality: Standard polystyrene plates are quite hydrophobic. Plates marketed as "low-binding" or "non-treated" are often more hydrophilic and are less likely to bind peptides.

    • Action: Test your assay in parallel on standard high-binding ELISA plates and certified low-binding plates to see which surface provides a better signal-to-noise ratio.

Problem 2: Sample Loss During Handling, Storage, and in LC-MS/MS Applications

Losing your precious sample to container surfaces is a major source of variability and can cripple quantitative studies.

cluster_1 Preventing Peptide Loss During Sample Handling Start Inconsistent Peptide Concentration Step1 Step 1: Use Low-Binding Consumables Start->Step1 Initial Observation Step2 Step 2: Optimize Sample Solvent Step1->Step2 If loss persists Step3 Step 3: Consider Blocking Agents Step2->Step3 For very 'sticky' peptides End Consistent Recovery Step3->End Successful Recovery

Workflow for maximizing peptide recovery.
Step-by-Step Protocol:
  • Switch to Low-Binding Consumables: This is the most critical first step.

    • Causality: Standard polypropylene is hydrophobic and will readily bind your peptide.[1] Glass is also problematic due to ionic interactions.[1] Low-binding plastics are treated to create a more hydrophilic surface, repelling hydrophobic molecules.

    • Action: Use only certified low-binding polypropylene microcentrifuge tubes, pipette tips, and collection plates for all steps of your workflow. For extremely problematic peptides, consider specialized plates made of polymers with polar units like PMMA or PET, which have been shown to drastically reduce hydrophobic peptide loss.[4]

  • Optimize the Sample Solvent: The composition of your sample diluent has a huge impact.[4][6][7]

    • Causality: Adding a small amount of organic solvent can disrupt hydrophobic interactions and keep your peptide in solution rather than on the walls of the tube.[15]

    • Action: For peptides that are difficult to dissolve or are known to be very hydrophobic, prepare initial stock solutions in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting into your aqueous buffer.[8] For LC-MS applications, adding a low percentage of acetonitrile to your sample solvent can improve recovery, but be mindful that too much can affect chromatographic retention.[1] Using modifiers like TFA or formic acid can also help improve solubility.

  • Employ Blocking Agents (with caution): Adding "sacrificial" molecules can saturate non-specific binding sites.

    • Causality: Adding a high concentration of a non-target protein like BSA or even a carrier protein can saturate the non-specific binding sites on your plasticware, leaving fewer places for your peptide of interest to bind.

    • Action: Consider adding 0.1% BSA or human serum albumin (HSA) to your peptide solutions, especially for calibration standards.[3] Important Caveat: This approach is not always compatible with downstream applications like mass spectrometry, as the blocking agent can interfere with the analysis.[1]

Data Summary & Comparison

The following table summarizes the key strategies and their mechanisms of action to help you choose the best approach for your specific application.

StrategyMechanism of ActionBest ForKey Considerations
Use Low-Binding Plastics Reduces available hydrophobic surfaces for peptide interaction.[1]All applicationsThe most effective and universally applicable first step.
Add Non-Ionic Surfactants (e.g., Tween 20) Disrupts hydrophobic interactions between peptide and surfaces.[13]ImmunoassaysMay interfere with some cell-based assays or mass spectrometry.
Increase Buffer Ionic Strength (e.g., NaCl) Shields electrostatic charges, reducing secondary ionic interactions.[13][14]Immunoassays, SPRHigh salt can be incompatible with mass spectrometry.
Incorporate Organic Solvents (e.g., ACN, DMSO) Improves solubility of hydrophobic peptides, keeping them in solution.[8][15]Sample Storage, LC-MSMust be compatible with the downstream assay; can affect protein/cell integrity.
Add Protein Blocking Agents (e.g., BSA, Casein) Competitively binds to non-specific sites on surfaces.[9][10]ImmunoassaysCan cause significant interference in mass spectrometry.
Surface Passivation (e.g., PEGylation) Creates a hydrophilic barrier on surfaces to prevent adsorption.[16][17][18]Single-molecule studies, MicroscopyRequires specific protocols to treat glass or other surfaces.

Final Recommendations from the Scientist

Dealing with non-specific binding of hydrophobic peptides is a process of systematic optimization. There is no magic bullet, but by understanding the underlying forces at play, you can make logical choices to mitigate the problem.

  • Always start by choosing the right consumables. Using low-binding plastics is the single most important change you can make.

  • Think multi-modally. NSB is often a combination of hydrophobic and ionic interactions. Your solution should therefore address both, for instance by using a low-binding tube and a buffer with optimized salt and surfactant content.

  • Empirical testing is non-negotiable. The "stickiness" of a peptide is sequence-dependent. What works for one may not work for another. Always be prepared to test a few conditions to find the optimal protocol for your specific peptide.

By following this guide, you will be well-equipped to minimize non-specific binding and generate the high-quality, reproducible data your research demands.

References
  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!) . (2020). Waters Corporation. [Link]

  • A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS . (n.d.). Waters Corporation. [Link]

  • Best Practices for Peptide Storage and Handling . (n.d.). Genosphere Biotechnologies. [Link]

  • Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays . (n.d.). PEPperPRINT. [Link]

  • ELISA Blocking Agents & Blocking Solutions . (2017). G-Biosciences. [Link]

  • Immunoassay Troubleshooting Guide . (n.d.). ResearchGate. [Link]

  • LC-MS/MS bioanalysis of peptides – How to manage non specific binding? . (n.d.). SlideShare. [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents . (2019). Restek. [Link]

  • Non-Specific Binding: What You Need to Know . (n.d.). Surmodics IVD. [Link]

  • Reducing non-specific protein binding in HPLC . (n.d.). Element Lab Solutions. [Link]

  • SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION . (2024). ChemRxiv. [Link]

  • Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors . (2019). Sensors (Basel). [Link]

Sources

Technical Support Center: Optimizing Specificity in Nph-Peptide Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Nph-peptides .

In this context, "Nph-peptide" primarily refers to peptides containing 4-nitrophenylalanine (Nph) or (4-azido-2-nitrophenyl) moieties, widely used as photoaffinity probes (e.g., for the Formyl Peptide Receptor) or as non-canonical stabilizers in therapeutic peptide design.[1] The "off-target" effects addressed here encompass both non-specific hydrophobic binding (background noise) and promiscuous photochemical reactivity .[1]

Core Analysis: The Mechanics of Off-Target Effects[1]

Before troubleshooting, it is critical to understand why Nph-peptides generate off-target signals. The Nph moiety introduces two distinct physicochemical challenges:

  • Hydrophobic Aggregation (The "Dark" Effect): The nitro-aromatic ring significantly increases the lipophilicity of the peptide. This leads to:

    • Non-specific intercalation into lipid bilayers.

    • High-affinity binding to serum albumin (HSA/BSA).[1]

    • Formation of micellar aggregates that yield false positives in bioassays.

  • Promiscuous Reactivity (The "Light" Effect): In photoaffinity applications (where Nph acts as a nitrene precursor), the activated species has a short lifetime but high reactivity. If the probe is not strictly bound to the specific pocket before activation, the nitrene will insert into any nearby solvent or bystander protein.

Troubleshooting Guide: Photoaffinity Labeling & Binding Assays

Issue A: High Non-Specific Background in Cell-Based Assays

Symptoms: Signal appears in "No UV" controls; labeling observed in receptor-negative cell lines.[1]

Root Cause: The hydrophobic Nph residue is driving the peptide into the cell membrane or causing it to stick to plasticware.

Corrective Protocol:

  • Implement a "Scavenger" Wash:

    • Do not wash with PBS alone. Use a buffer containing 0.1% - 0.5% BSA (Bovine Serum Albumin) during the wash steps prior to UV irradiation.[1]

    • Mechanism:[2][3][4][5][6] Albumin acts as a "sink" for low-affinity, non-specifically bound hydrophobic peptides, stripping them from the membrane surface while leaving the high-affinity receptor-bound peptides intact.[1]

  • The "Cold Competitor" Validation:

    • Always run a parallel sample pre-incubated with a 100-fold excess of the non-labeled (parent) peptide.

    • Criterion: If the Nph-signal is not reduced by >80% with the cold competitor, the binding is non-specific (likely lipid-driven).[1]

Issue B: "Bystander" Labeling During Photolysis

Symptoms: Multiple bands appear on Western Blot/SDS-PAGE; labeling of cytosolic proteins occurs.[1]

Root Cause: The UV irradiation time is too long, or the unbound probe was not effectively removed, allowing free Nph-peptide to react with random proteins upon activation.

Corrective Protocol:

  • Pulse-Irradiation Strategy:

    • Instead of continuous UV exposure (e.g., 10 mins), use short pulses (e.g., 5 x 10 seconds) with cooling intervals on ice.

    • Reasoning: This prevents sample heating (which increases non-specific diffusion) and reduces the chance of radical chain reactions.

  • Radical Scavenging in Bulk Solution:

    • Add p-aminobenzoic acid (PABA) or Tris (10–50 mM) to the photolysis buffer.[1]

    • Mechanism:[3][4][5][6] These small molecules scavenge highly reactive nitrenes/radicals that are generated in the bulk solvent, preventing them from drifting and labeling bystander proteins.

Strategic Optimization for Drug Development

If you are using Nph (p-nitrophenylalanine) as a stabilizer in a therapeutic candidate, "off-target" refers to toxicity or poor pharmacokinetics.[1]

Workflow: Minimizing Hydrophobic Toxicity

The following diagram outlines the optimization cycle to reduce off-target membrane interactions while maintaining potency.

OptimizationCycle cluster_mods Modification Strategies Start Hit: Nph-Peptide (High Affinity, Low Solubility) Step1 1. Hydrophobicity Scan (HPLC Retention Time) Start->Step1 Step2 2. Structural Modification Step1->Step2 Identify Hydrophobic Hotspot Step3 3. Off-Target Assay (RBC Hemolysis / Albumin Binding) Step2->Step3 Pegylation / Charge Insertion Mod1 Flanking Charged Residues (Lys/Glu) Step2->Mod1 Mod2 PEG Spacer Insertion Step2->Mod2 Decision Specific? Step3->Decision Decision->Step2 No (High Background) Final Lead Candidate Decision->Final Yes

Caption: Iterative design cycle to decouple specific receptor binding from non-specific hydrophobic interactions inherent to Nph residues.

Comparison of Modification Strategies
StrategyMechanism of ActionImpact on Off-Target EffectsPotential Downside
PEGylation (Polyethylene Glycol)Increases hydrodynamic radius; masks hydrophobic Nph patch.[1]High Reduction: Prevents renal clearance and reduces membrane insertion.Can sterically hinder binding to the target receptor if placed too close to the Nph pharmacophore.
Zwitterionic Labeling Adds balanced charges (e.g., Sulfobetaine) to the peptide terminus.Medium Reduction: Resists non-specific protein adsorption (anti-fouling).[1]Complex synthesis; may alter solubility profile unpredictably.
Flanking Charged Residues Placing Lys (K) or Glu (E) adjacent to Nph.[1]High Reduction: Disrupts the continuous hydrophobic patch required for membrane intercalation.May introduce protease sensitivity (Trypsin-like cleavage).[1]

Frequently Asked Questions (FAQs)

Q: My Nph-peptide precipitates when I add it to the cell culture media. How do I fix this? A: Nph residues are highly hydrophobic.

  • Dissolve First: Dissolve the peptide in 100% DMSO to a concentration 1000x higher than your working concentration.

  • Dilute Rapidly: Vortex the culture media vigorously while adding the DMSO stock to prevent local high concentrations.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cell toxicity. If precipitation persists, the peptide is likely aggregating; consider adding a solubilizing tag (e.g., poly-Lysine) to the C-terminus.

Q: Can I use Nph-peptides for in vivo studies? A: Proceed with caution.

  • Immunogenicity: The nitrophenyl group acts as a hapten (similar to DNP). Repeated administration will likely trigger an anti-Nph antibody response, neutralizing the drug and potentially causing anaphylaxis [1].

  • Clearance: Hydrophobic peptides bind heavily to serum albumin. While this extends half-life, it drastically reduces the free fraction available to bind the target tissue.

Q: What is the best wavelength for activating Nph-based photoaffinity probes? A: The absorption maximum for the 4-azido-2-nitrophenyl group is typically near 460–480 nm (visible blue) or 300–360 nm (UV) depending on the specific derivative.[1]

  • Recommendation: Use 365 nm for efficiency, but ensure your sample is on ice. Avoid <300 nm to prevent damage to native proteins and DNA.

References

  • PubChem. (n.d.).[1] Nph-peptide (Compound CID 3036249).[1] National Library of Medicine. Retrieved from [Link][1]

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520.[1] (Foundational text on nitrophenyl azide chemistry).

  • Liu, Z., et al. (2021). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Expert Opinion on Drug Delivery. Retrieved from [Link] (Context on hydrophobic peptide formulation).

  • Chin, J. W., et al. (2002). Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli.[1] Journal of the American Chemical Society, 124(31), 9026-9027. (Reference for Nph/Azide specificity in biological systems).

Sources

Technical Support Center: Enhancing Nph-Peptide Cell Penetration Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nph-peptide and Cell-Penetrating Peptide (CPP) applications. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental workflows. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Nph-peptides (referred to broadly as Cell-Penetrating Peptides or CPPs) for intracellular delivery.

Q1: What are Nph-peptides/CPPs and how do they work?

Nph-peptides, or Cell-Penetrating Peptides (CPPs), are typically short peptides (less than 30-40 amino acids) that can traverse cellular membranes.[1] They are often rich in cationic residues like arginine and lysine, which gives them a net positive charge at physiological pH.[2] This positive charge is crucial for the initial interaction with the negatively charged components of the cell membrane, such as glycosaminoglycans (GAGs).[1]

The exact mechanism of entry is still debated and can vary depending on the CPP, its concentration, the cargo, and the cell type.[3] However, the uptake mechanisms are broadly categorized into two main pathways:

  • Direct Translocation: The peptide directly crosses the lipid bilayer. This can occur through various proposed models, including the formation of transient pores or localized membrane destabilization.[4][5] This process is generally considered energy-independent.

  • Endocytosis: The peptide and its cargo are engulfed by the cell in vesicles. This is an energy-dependent process and includes pathways like macropinocytosis, clathrin-mediated endocytosis, or caveolae-mediated endocytosis.[4][5] For the cargo to be effective, it must escape these endosomal vesicles and reach the cytoplasm, a step known as endosomal escape.

Q2: My Nph-peptide is not entering the cells. What are the primary factors to check?

Several factors can influence penetration efficiency.[3] Start by assessing these key areas:

  • Peptide Quality and Purity: Impurities from synthesis, such as truncated or incompletely deprotected peptides, can interfere with uptake.[6] Ensure the peptide has been purified, typically by RP-HPLC, to a purity of >95% and that its identity has been confirmed by mass spectrometry.

  • Peptide Stability and Handling: Peptides are susceptible to degradation.[7] Avoid multiple freeze-thaw cycles by aliquoting the peptide solution upon receipt. Store lyophilized peptides at -20°C or -80°C and resulting solutions in appropriate buffers, also frozen. Degradation can significantly reduce the concentration of active peptide.[8]

  • Concentration: CPP uptake is concentration-dependent.[9] If the concentration is too low, uptake may be undetectable. Conversely, excessively high concentrations can lead to cytotoxicity. Perform a dose-response experiment to find the optimal concentration for your specific peptide and cell line.

  • Cargo Attachment: If you are delivering a cargo molecule, the method of conjugation (covalent vs. non-covalent) and the linker used can dramatically affect uptake.[10] The cargo itself might mask the peptide's active domain or alter its physicochemical properties (e.g., charge, hydrophobicity), thereby reducing its efficiency.

Q3: How do I choose between a covalent and non-covalent strategy for attaching my cargo to the Nph-peptide?

The choice depends on your cargo and experimental goals.

  • Covalent Conjugation: This involves forming a stable chemical bond between the peptide and the cargo. It ensures that the cargo is delivered along with the peptide in a 1:1 ratio. This method is precise but requires chemical modification of the cargo and peptide, which can sometimes affect the activity of either component.[10]

  • Non-covalent Complexation: This strategy relies on electrostatic or hydrophobic interactions to form a complex between the positively charged CPP and a negatively charged cargo (like siRNA, DNA, or certain proteins).[1][11] This method is simpler as it doesn't require chemical modifications, but the complex can be less stable, potentially dissociating before reaching the target cell.

StrategyProsConsBest For
Covalent Stable, defined stoichiometry.Can be complex to synthesize; may alter cargo/peptide function.Small molecules, proteins, fluorescent dyes where a stable link is critical.
Non-covalent Simple to prepare; avoids chemical modification.Less stable; complex size and charge can be variable.Nucleic acids (siRNA, pDNA), negatively charged proteins.

Q4: Can the type of cargo affect the entry mechanism of the Nph-peptide?

Yes, absolutely. The size, charge, and chemical nature of the cargo can significantly influence the internalization pathway.[3] A large protein cargo might sterically hinder direct translocation, favoring an endocytic pathway like macropinocytosis.[10] Conversely, a small, hydrophobic molecule conjugated to a CPP might facilitate easier passage through the lipid bilayer. The overall charge of the peptide-cargo complex is also critical; a complex that is no longer highly cationic may have reduced interaction with the cell membrane.[12]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Problem 1: Low or No Intracellular Delivery of Cargo

You've treated your cells with the Nph-peptide/cargo complex, but analysis (e.g., fluorescence microscopy, functional assay) shows minimal or no intracellular cargo.

G cluster_0 Initial Checks cluster_1 Optimization cluster_2 Advanced Troubleshooting A Low Cargo Delivery Observed B 1. Verify Peptide Integrity & Purity (Mass Spec / HPLC) A->B C 2. Confirm Peptide-Cargo Conjugation (SDS-PAGE, FRET, etc.) B->C D 3. Titrate Peptide Concentration (Test range, e.g., 1-20 µM) C->D E 4. Vary Incubation Time (e.g., 30 min to 4 hours) D->E F 5. Check Buffer/Media Conditions (Serum presence? pH?) E->F G 6. Is Cargo Trapped in Endosomes? F->G I 7. Is Uptake Pathway Inefficient? F->I If no improvement H Co-treat with Endosomal Escape Agent (e.g., Chloroquine) G->H Yes J Test in a Different Cell Line I->J

Caption: Workflow for troubleshooting low cargo delivery.

Q: My fluorescently-labeled Nph-peptide shows a strong signal, but my cargo (separately labeled) is not seen inside the cell. What is happening? A: This strongly suggests that the peptide and cargo are dissociating before or during cell entry.

  • Cause: If using a non-covalent complex, it may be unstable in your culture medium. Serum proteins can interact with and disrupt the complex.

  • Solution:

    • Reduce Serum: Try performing the incubation in serum-free or low-serum (e.g., 1-2%) medium.

    • Increase Peptide:Cargo Ratio: A higher molar excess of the cationic peptide can help stabilize the complex with a negatively charged cargo.

    • Switch to Covalent Linkage: If the problem persists, a stable, covalent bond between the peptide and cargo is the most reliable solution.

Q: I see punctate fluorescence inside the cell, but my cargo (which targets the nucleus/cytoplasm) is not active. Why? A: The punctate (dotted) pattern is a classic sign of endosomal entrapment. Your Nph-peptide/cargo complex is successfully entering the cell via endocytosis but is not escaping the endosome to reach its site of action.

  • Cause: Many CPPs rely on endocytic pathways, and endosomal escape is often the rate-limiting step for the delivery of functional cargo.

  • Solution:

    • Use an Endosomal Escape Enhancer: Co-incubate the cells with agents like chloroquine. Chloroquine is a lysosomotropic agent that inhibits endosomal acidification, which can promote vesicle rupture and release of contents.[2] If chloroquine treatment increases your cargo's activity, it confirms endosomal entrapment was the issue.

    • Modify the Peptide: Incorporate residues known to promote endosomal escape (e.g., histidine, which becomes protonated in the acidic endosome and can disrupt the membrane) into your peptide design.

Problem 2: High Cytotoxicity Observed

After treatment with the Nph-peptide, you observe significant cell death, rounding, or detachment from the plate.

Cytotoxicity from cationic CPPs is often linked to their primary mechanism of action: membrane interaction.[5] At high concentrations, the same forces that allow them to perturb the membrane for entry can lead to widespread membrane lysis and cell death.

Q: How can I reduce the toxicity of my Nph-peptide while maintaining good delivery efficiency? A: The goal is to widen the therapeutic window—the concentration range where the peptide is effective but not toxic.

  • Solution 1: Optimize Concentration and Time: This is the first and most critical step.

    • Perform a Cytotoxicity Assay: Use a standard assay like MTT or LDH release to determine the CC50 (50% cytotoxic concentration) of your peptide on your target cells. A detailed protocol is provided below.

    • Work Below the Toxic Threshold: Conduct your delivery experiments at concentrations well below the CC50.

    • Reduce Incubation Time: Shorter exposure times can often achieve sufficient delivery with less toxicity. Test a time course (e.g., 30 min, 1h, 2h, 4h).

  • Solution 2: Modify the Peptide Design:

    • Balance Cationicity and Amphipathicity: While a high positive charge is important for initial membrane binding, excessive charge can increase toxicity.[12] Similarly, high amphipathicity can lead to detergent-like effects on the membrane. Systematically substitute or remove some cationic or hydrophobic residues to find a better balance.

    • Incorporate D-Amino Acids: Swapping L-amino acids for their D-enantiomers can increase peptide resistance to proteases, which can sometimes reduce toxicity by preventing the accumulation of toxic degradation byproducts.[12]

  • Solution 3: Change the Delivery Strategy:

    • PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide's charge, reducing non-specific interactions and toxicity. However, this can also sometimes hinder cellular uptake, so a balance must be found.[10]

Problem 3: Inconsistent Results or Batch-to-Batch Variability

Your Nph-peptide experiment works well one week but fails the next, or a new batch of peptide behaves differently.

Q: What are the most common sources of variability in Nph-peptide experiments? A: Inconsistency usually stems from issues with the peptide itself or subtle changes in experimental conditions.

  • Peptide Quality:

    • Purity: Ensure every new batch of synthesized peptide is accompanied by HPLC and Mass Spectrometry data to confirm purity and identity. Even small differences in purity can affect the active concentration.[6]

    • Counterion: Peptides are often supplied as TFA (trifluoroacetic acid) salts from purification. High TFA concentrations can be toxic to some cell lines. If you suspect this, consider having the peptide exchanged to a different salt form (e.g., acetate or HCl).

    • Storage and Stability: As mentioned, improper storage leads to degradation. Always use freshly prepared dilutions from a properly stored stock aliquot for each experiment.

  • Experimental Conditions:

    • Cell Passage Number: Use cells within a consistent, low passage number range. Cells at very high passage numbers can have altered membrane characteristics and uptake efficiencies.

    • Cell Confluency: Perform experiments at a consistent cell confluency (e.g., 70-80%). A fully confluent monolayer may exhibit different uptake properties than sparsely seeded cells.

    • Media Components: Serum is a major source of variability. If possible, perform incubations in serum-free media. If serum is required, use the same batch of FBS for a set of comparative experiments.

Part 3: Key Experimental Protocols

Protocol 1: Quantifying Cellular Uptake via Flow Cytometry

This protocol allows for the quantitative measurement of uptake of a fluorescently labeled Nph-peptide in a cell population.

Objective: To determine the percentage of cells that have internalized the peptide and the mean fluorescence intensity of that population.

Materials:

  • Fluorescently labeled Nph-peptide (e.g., FITC-labeled)

  • Target cells in suspension

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (PBS + 2% FBS + 1 mM EDTA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate to reach ~70-80% confluency on the day of the experiment.

  • Peptide Preparation: Prepare a series of dilutions of the fluorescently labeled Nph-peptide in serum-free medium (e.g., 0, 1, 5, 10, 20 µM).

  • Incubation: Wash the cells once with PBS. Add the peptide solutions to the wells and incubate at 37°C for a chosen time (e.g., 2 hours).

  • Stop Uptake: Remove the peptide solution and wash the cells twice with ice-cold PBS to stop further uptake and remove surface-bound peptide.

  • Cell Detachment: Add Trypsin-EDTA to detach the cells. Quench the trypsin with complete medium.

  • Cell Pelleting: Transfer the cell suspension to a microfuge tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold FACS buffer. This wash is crucial. To distinguish between surface-bound and internalized peptide, one can split the sample here and treat one part with a quenching agent like Trypan Blue, which quenches extracellular fluorescence.[5]

  • Final Resuspension: Centrifuge again, discard the supernatant, and resuspend the cells in 300-500 µL of FACS buffer.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC). Gate on the live cell population and quantify the percentage of positive cells and the mean fluorescence intensity.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability after treatment with the Nph-peptide.

Objective: To determine the concentration at which the Nph-peptide reduces cell viability by 50% (CC50).

Materials:

  • Nph-peptide

  • Target cells

  • 96-well plate

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Peptide Treatment: Prepare a 2x concentrated serial dilution of the Nph-peptide in culture medium. Remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2x peptide dilutions to achieve the final concentrations. Include untreated control wells and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.[13]

  • Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[13] During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilize Crystals: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure Absorbance: Read the absorbance at 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the logarithm of the peptide concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Part 4: Mechanistic Pathways and Workflows

Cellular Uptake Mechanisms for Nph-Peptides

G extracellular Extracellular Space (Nph-Peptide + Cargo) direct_trans Direct Translocation (Energy-Independent) extracellular->direct_trans High Concentration? Small Cargo? endocytosis Endocytosis (Energy-Dependent) extracellular->endocytosis Low Concentration? Large Cargo? membrane cytoplasm Cytoplasm pore Pore Formation / Membrane Destabilization direct_trans->pore cargo_release_direct Cargo Release (Cytosolic) pore->cargo_release_direct endosome Endosome endocytosis->endosome lysosome Lysosome (Degradation) endosome->lysosome Unsuccessful escape Endosomal Escape endosome->escape Successful escape->cargo_release_direct

Caption: Major pathways for Nph-peptide cellular entry.

References

  • Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. (2020). Pharmaceuticals (Basel). [Link]

  • Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. (2022). International Journal of Molecular Sciences. [Link]

  • Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. (2018). Pharmaceuticals (Basel). [Link]

  • The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates. (2022). RSC Advances. [Link]

  • Cell-penetrating peptide. (n.d.). Wikipedia. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). Physical Chemistry Chemical Physics. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules. [Link]

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. (2011). Journal of Biophysics. [Link]

  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (2024). International Journal of Molecular Sciences. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). Pharmaceuticals (Basel). [Link]

    • Pharmacologic Approaches to Glycemic Treatment: Standards of Care in Diabetes—2026. (2025). Diabetes Care. [Link]

  • Diabetes management. (n.d.). Wikipedia. [Link]

  • (PDF) Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. (2011). ResearchGate. [Link]

  • Unlocking the full potential of nanopore sequencing. (2026). Scoop.it. [Link]

  • In Silico and in Vitro Studies of Cytotoxic Activity of Different Peptides Derived from Human Lactoferrin Protein. (2019). Briefings in Bioinformatics. [Link]

  • Optimizing Peptide Delivery With Revolo's Woody Bryan, Ph.D. (2025). YouTube. [Link]

  • A Review on the Cell-Penetrating Peptides. (2020). Scifiniti. [Link]

  • Nano-Inspired Technologies for Peptide Delivery. (2020). Current Pharmaceutical Design. [Link]

  • Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives. (2021). Frontiers in Molecular Biosciences. [Link]

  • Constructing bioactive peptides with pH-dependent activities. (2012). Advanced Drug Delivery Reviews. [Link]

  • Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB). (2022). Pharmaceutics. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. [Link]

  • Factors Affecting Secondary and Supramolecular Structures of Self‐Assembling Peptide Nanocarriers. (2021). Advanced Healthcare Materials. [Link]

  • Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. (2022). Encyclopedia.pub. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (2020). Molecules. [Link]

  • Approaches for evaluation of novel CPP-based cargo delivery systems. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • [Review Article] Nanocarriers for Protein and Peptide Drug Delivery. (2023). ResearchGate. [Link]

  • Induced cytotoxicity of peptides by intracellular native chemical ligation. (2021). Chemical Science. [Link]

  • Factors That Drive Peptide Assembly from Native to Amyloid Structures: Experimental and Theoretical Analysis of [Leu-5]-Enkephalin Mutants. (2014). The Journal of Physical Chemistry B. [Link]

  • Instability of Peptide and Possible Causes of Degradation. (2023). Encyclopedia.pub. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2005). ResearchGate. [Link]

  • (PDF) Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. (2020). ResearchGate. [Link]

  • How to Reduce Off-Target Effects of Genome Editing. (2024). YouTube. [Link]

  • A disease caused by the loss of “a guardian of kidney health”. (2026). The National Tribune. [Link]

  • Cell-penetrating peptides as facilitators of cargo-specific nanocarrier-based drug delivery. (2021). Nanoscale. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). Journal of Medicinal Chemistry. [Link]

  • Peptide-Based Inorganic Nanoparticles as Efficient Intracellular Delivery Systems. (2025). Chapman University Digital Commons. [Link]

  • Evaluating Linker Architecture in RNA-Detecting Riboglow Probes and Effects on Fluorescence Turn-On. (2026). Scoop.it. [Link]

Sources

Validation & Comparative

Validating Nph-Peptide Binding to the N-Formyl Peptide Receptor: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Nph-Peptide Binding to the N-Formyl Peptide Receptor (FPR) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-formyl peptide receptor (FPR) family serves as a primary sensor for pathogen-associated molecular patterns (PAMPs), specifically N-formylated peptides derived from bacteria and mitochondria.[1][2][3] While the gold standard ligand, fMLP (N-formyl-Met-Leu-Phe), is ubiquitous for functional assays, it fails to provide structural permanence.[1]

This guide evaluates Nph-peptide (N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-Nε-[6-(4'-azido-2'-nitrophenylamino)hexanoyl]), a specialized photoaffinity probe .[1] Unlike reversible ligands, Nph-peptide allows for the covalent capture of the receptor-ligand complex upon UV irradiation. This guide validates its performance against standard radioligands and fluorescent alternatives, demonstrating its superior utility in structural characterization, molecular weight determination, and receptor fate tracking.

Technical Profile: The Nph-Peptide Probe[1]

Nph-peptide is a hexapeptide derivative engineered for high-affinity binding and photo-activation.[1] Its design overcomes the limitations of transient binding by incorporating a photoreactive aryl azide group.

  • Core Sequence: N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fnLLP-nY-K)[1]

  • Active Moiety: The Lysine epsilon-amine is derivatized with 4-azido-2-nitrophenyl (Nph) .[1][4]

  • Mechanism:

    • Reversible Binding: The peptide binds to the FPR orthosteric pocket with nanomolar affinity (

      
       nM).
      
    • Photo-Activation: Exposure to UV light (typically 366 nm) activates the aryl azide into a highly reactive nitrene .[1]

    • Covalent Insertion: The nitrene inserts into adjacent C-H or N-H bonds within the receptor binding pocket, forming an irreversible covalent complex.

Mechanism of Action Diagram

The following diagram illustrates the transition from reversible equilibrium to irreversible covalent capture.

PhotoaffinityMechanism Ligand Nph-Peptide (Aryl Azide) Complex Reversible Complex (Equilibrium) Ligand->Complex Binding (Kd ~1nM) Receptor FPR1/FPR2 (GPCR) Receptor->Complex Activated Nitrene Intermediate (Highly Reactive) Complex->Activated UV Light (366nm) Covalent Covalent Adduct (Irreversible) Activated->Covalent C-H Insertion

Caption: Figure 1.[1] The kinetic transition of Nph-peptide from reversible binding to covalent receptor capture via UV-mediated nitrene insertion.[1]

Comparative Analysis: Nph-Peptide vs. Alternatives

To validate the utility of Nph-peptide, we must compare its performance metrics against the industry standards: Tritiated fMLP (


H-fMLP) and Fluorescein-labeled peptides (fMLF-FITC).[1]
Performance Matrix
FeatureNph-Peptide (Photoaffinity)

H-fMLP (Radioligand)
fMLF-FITC (Fluorescent)
Primary Application Structural analysis, MW determination, Receptor isolation

/

determination, HTS
Flow cytometry, Internalization imaging
Binding Type Irreversible (Post-UV)ReversibleReversible
Affinity (

)
High (~1.0 nM)Very High (~0.5 nM)Moderate (~10–50 nM)
Signal Stability Permanent (SDS-PAGE stable)Transient (Wash sensitive)Transient (Bleaching risk)
Non-Specific Binding Low (with scavenger)LowModerate to High
Safety Profile UV hazard; Radioisotope (if

I labeled)
Radioactive (

H)
Safe (Non-radioactive)
Critical Insights
  • Affinity Retention: A common failure mode in probe design is the loss of affinity due to bulky fluorophores. Nph-peptide retains a

    
     nearly identical to native fMLP because the Nph group is attached to the C-terminal Lysine, distal from the N-formyl recognition pharmacophore.[1]
    
  • Structural Validation: Unlike

    
    H-fMLP, which dissociates during electrophoresis, Nph-peptide remains bound.[1] This allows researchers to visualize the receptor as a ~55-70 kDa band  on SDS-PAGE, confirming the physical identity of the receptor rather than just its binding capacity.
    
  • Internalization Tracking: While FITC probes track internalization visually, Nph-peptide allows for the biochemical tracking of the receptor-ligand complex into specific subcellular fractions (e.g., lysosomes vs. recycling endosomes) by tracking the covalent label.

Validation Protocols

To validate Nph-peptide in your system, you must perform two sequential assays: Competition Binding (to verify affinity) and Photoaffinity Labeling (to verify covalent capture).[1]

Protocol A: Competition Binding Validation (Affinity Check)

Objective: Confirm that the Nph modification does not sterically hinder binding to the FPR orthosteric pocket.

Reagents:

  • Membranes expressing FPR1 (e.g., HL-60 or transfected CHO cells).[1]

  • Radioligand:

    
    H-fMLP (1 nM).[1]
    
  • Competitor: Nph-peptide (10 pM to 10 µM).[1]

Workflow:

  • Incubate: Mix membranes,

    
    H-fMLP, and increasing concentrations of Nph-peptide in Binding Buffer (50 mM HEPES, pH 7.4, 0.5% BSA).
    
  • Equilibrium: Incubate at 4°C for 60 minutes (prevents internalization/degradation).

  • Harvest: Rapid filtration through GF/B filters.

  • Analysis: Plot % Specific Binding vs. Log[Nph-peptide].

  • Success Criteria: The

    
     of Nph-peptide should be within 2-3 fold of unlabeled fMLP.[1]
    
Protocol B: Photoaffinity Crosslinking (Structural Validation)

Objective: Covalently label and visualize the FPR receptor species.

Reagents:

  • 
    I-Nph-peptide (Radioiodinated on the Tyrosine residue).[1]
    
  • UV Source: 366 nm lamp (e.g., Handheld UV lamp or Stratalinker).

Step-by-Step Methodology:

  • Binding:

    • Incubate

      
       cells/mL with 1-5 nM 
      
      
      
      I-Nph-peptide in KRP buffer (with Ca2+/Mg2+).[1]
    • Control: Include a sample with 10 µM unlabeled fMLP to define non-specific labeling.

    • Incubate 45 min at 4°C in the dark.

  • Photolysis (The Critical Step):

    • Place samples on ice.

    • Irradiate with UV light (366 nm) at a distance of 5 cm for 2-5 minutes.[1]

    • Note: Do not use short-wave UV (254 nm) as it damages proteins.[1]

  • Washing & Lysis:

    • Wash cells 2x with cold buffer to remove unbound ligand.

    • Lyse cells in RIPA buffer containing protease inhibitors.

  • Detection:

    • Run lysate on 10% SDS-PAGE.[1]

    • Dry gel and expose to X-ray film (Autoradiography).

Success Criteria:

  • A distinct band at 55-70 kDa (glycosylated FPR) appears in the experimental lane.[1]

  • This band is absent in the control lane (competed by excess fMLP).

Experimental Workflow Diagram

Workflow Step1 1. Binding Equilibrium (4°C, Dark, 45 min) Step2 2. UV Irradiation (366nm, 5 min, on Ice) Step1->Step2 Activate Azide Step3 3. Solubilization (Detergent Lysis) Step2->Step3 Covalent Complex Step4 4. SDS-PAGE Analysis (Denaturing Conditions) Step3->Step4 Isolate Protein Result Result: 55-70 kDa Band (Specific Receptor) Step4->Result Autoradiography

Caption: Figure 2. Step-by-step workflow for validating FPR presence using Nph-peptide photoaffinity labeling.

Troubleshooting & Optimization
  • High Background: If the background smear is high, reduce UV exposure time or add a scavenger (e.g., 1% BSA) during irradiation to quench free nitrenes.

  • No Band: Ensure the UV source is actually emitting 366 nm. Plastic tubes can block UV; use quartz cuvettes or open-top vessels (if safe).[1]

  • Multiple Bands: FPRs are heavily glycosylated. You may see a smear or doublet (55-70 kDa).[1] Deglycosylation with PNGase F should collapse this to a sharp ~35 kDa band, confirming the protein backbone identity.

References
  • Schmitt, M., Painter, R. G., Jesaitis, A. J., Preissner, K., Sklar, L. A., & Cochrane, C. G. (1983). Photoaffinity labeling of the N-formyl peptide receptor binding site of intact human polymorphonuclear leukocytes.[5] Journal of Biological Chemistry, 258(1), 649-654.[5]

    • [1]

  • Allen, R. A., Jesaitis, A. J., & Cochrane, C. G. (1987). Photoaffinity labelling of N-formyl peptide receptors.[6] Pharmacology & Therapeutics, 33(2-3), 333-348.[1][6]

    • [1]

  • Niedel, J., Davis, J., & Cuatrecasas, P. (1980). Covalent affinity labeling of the formyl peptide chemotactic receptor. Journal of Biological Chemistry, 255(15), 7063-7066.

    • [1]

Sources

Comparative Guide: Nph-Peptide vs. Benzophenone Photoaffinity Probes

[1]

Executive Summary

In the elucidation of ligand-receptor interactions, the choice of photoaffinity probe dictates the resolution and success of the cross-linking event. This guide compares two distinct classes of photophores:

  • Nph-Peptide (Aryl Azide Class): Utilizes the 4-azido-2-nitrophenyl group.[1] It functions via a "rapid-fire" mechanism, generating a highly reactive nitrene species upon irradiation.[1] It is historically significant for characterizing receptors like the N-formyl peptide receptor.[1]

  • Benzophenone (Bpa) Probes: Utilizes p-benzoyl-L-phenylalanine .[1][2][3] It functions via a "search-and-capture" mechanism, generating a reversible triplet diradical.[1]

Key Distinction: Nph probes prioritize reactivity speed and long-wavelength activation (reducing UV damage), whereas Benzophenone probes prioritize specificity and cross-linking efficiency through their reversible excitation cycle.

Mechanistic Divergence[1]

The fundamental difference lies in the photophysics of the reactive intermediate.

Nph-Peptide: The "Snap-Shot" Mechanism (Nitrene)

The "Nph" moiety (4-azido-2-nitrophenyl) is an aryl azide.[1] Upon UV excitation (typically visible or near-UV due to the nitro group), it extrudes nitrogen (

singlet nitrene
  • Pathway A (Insertion): The nitrene inserts directly into a nearby bond (N-H or C-H).

  • Pathway B (Ring Expansion): The singlet nitrene often rearranges into a ketenimine (dehydroazepine) intermediate. This species is an electrophile and reacts preferentially with nucleophiles (e.g., Lysine, water).

  • Implication: This rearrangement is a major cause of low cross-linking yields, as the probe often reacts with solvent water rather than the target protein.

Benzophenone: The "Search-and-Capture" Mechanism (Diradical)

Benzophenone (BP) is chemically stable until excited at 350–365 nm.[1] It forms a triplet diradical (

  • Reversibility: If the diradical does not find a suitable C-H bond to abstract a hydrogen atom from (geometric mismatch), it relaxes back to the ground state (

    
    ) without decomposing. It can be re-excited repeatedly until a reaction occurs.
    
  • Selectivity: It preferentially abstracts hydrogen from Methionine (Met) or C-H bonds, forming a covalent C-C bond. It is strictly orthogonal to water, meaning it does not get quenched by the solvent.

Mechanistic Visualization

Gcluster_0Nph (Aryl Azide) Mechanismcluster_1Benzophenone (Bpa) MechanismNph_GroundNph-Azide (Ground)NitreneSinglet Nitrene (S1)Nph_Ground->Nitrene-N2 (hv)AzepineBenzazirine/Azepine(Rearrangement)Nitrene->AzepineRing ExpansionProduct_NCovalent Adduct(or Solvent Quench)Nitrene->Product_NInsertion (Minor)Azepine->Product_NNucleophilic Attack(Major)BP_GroundBenzophenone (S0)BP_ExcitedTriplet Diradical (T1)BP_Ground->BP_Excitedhv (350-365nm)BP_Excited->BP_GroundRelaxation(Reversible)Product_BC-C Bond FormationBP_Excited->Product_BH-Abstraction(Irreversible)

Figure 1: Mechanistic pathways comparison. Note the reversible loop in Benzophenone which enhances cross-linking efficiency compared to the irreversible rearrangement of Aryl Azides.

Technical Comparison Matrix

FeatureNph-Peptide (Nitrophenyl Azide)Benzophenone (Bpa)
Reactive Species Nitrene (Singlet/Triplet) & KetenimineTriplet Diradical (Ketyl)
Excitation Wavelength ~300–460 nm (Visible/Near UV)350–365 nm (UV-A)
UV Damage Potential Low (can use visible light)Low to Moderate
Cross-linking Yield Generally Lower (< 10-30%) due to scavengingGenerally Higher (50-100%) due to reversibility
Reaction Preference Nucleophiles (if rearranged), N-H, C-HC-H bonds (Met, Leu, Ala), chemically inert to water
Steric Bulk Moderate (Nitro group adds bulk)High (Two phenyl rings)
Stability (Ambient) Light sensitive; requires dark handlingHighly stable; can be handled in ambient light
Irradiation Time Short (Seconds to Minutes)Long (Minutes to Hours)

Experimental Protocol: Photoaffinity Labeling Workflow

This protocol outlines a self-validating workflow for labeling a receptor (e.g., N-formyl peptide receptor) using an Nph-peptide, with notes on how to adapt for Benzophenone.

Phase 1: Probe Design & Synthesis[1]
  • Nph: Incorporate N-epsilon-(6-(4'-azido-2'-nitrophenylamino)hexanoyl)lysine into the peptide sequence. The nitro group acts as an internal filter, allowing activation at >400nm if necessary.

  • Bpa: Substitute a Phenylalanine or Tyrosine residue with p-benzoyl-L-phenylalanine (Bpa) during SPPS (Solid Phase Peptide Synthesis).[1]

Phase 2: Binding & Incubation[1]
  • Preparation: Prepare membrane fractions or purified protein in a buffer free of primary amines (e.g., PBS, pH 7.4). Crucial for Nph: Avoid Tris or Glycine buffers if possible, as the ketenimine intermediate can react with buffer nucleophiles.

  • Incubation: Incubate the probe (1-100 nM) with the target protein for 30–60 min at 4°C in the dark.

  • Competition Control: In a parallel tube, add 1000x excess of non-labeled ligand to validate specific binding.

Phase 3: Photolysis[1]
  • For Nph-Peptide:

    • Light Source: High-pressure mercury lamp or LED (400-450 nm).[1]

    • Duration: Flash photolysis (milliseconds) or continuous wave (1-5 minutes).[1]

    • Note: Keep samples on ice.[1]

  • For Benzophenone:

    • Light Source: UV lamp at 365 nm (e.g., Rayonet reactor).

    • Duration: 15–60 minutes.[1]

    • Note: Longer time is required due to the reversible excitation cycle.

Phase 4: Analysis
  • Quenching: Add reducing sample buffer (DTT/BME) to quench remaining azides (Nph) or simply denature (BP).[1]

  • Separation: Run SDS-PAGE.[1]

  • Detection: Analyze via Western Blot (if biotinylated) or Autoradiography (if radiolabeled).[1]

Workflow Visualization

WorkflowStartStart: Probe + TargetIncubateEquilibrium Binding(4°C, Dark)Start->IncubateSplitSplit SamplesIncubate->SplitExpExperimental(Probe Only)Split->ExpControlCompetition Control(Probe + 1000x Ligand)Split->ControlIrradiateUV Irradiation(Nph: <5 min, >300nm)(BP: >15 min, 365nm)Exp->IrradiateControl->IrradiateLysisCell Lysis / SolubilizationIrradiate->LysisSDSSDS-PAGE SeparationLysis->SDSAnalysisMS or Western Blot AnalysisSDS->Analysis

Figure 2: Standardized Photoaffinity Labeling Workflow.

References

  • PubChem. (2025).[1] Nph-peptide (Compound Summary).[1][4] National Library of Medicine. Link[1]

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling.[2][3][5][6][7][8][9][10][11] Tetrahedron, 51(46), 12479-12520. Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry.[3][5][6][7][10] Biochemistry, 33(19), 5661-5673. Link[1]

  • Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides, and drugs. Methods in Enzymology, 286, 333-350. Link

  • Tomohiro, T., et al. (2005). Photoaffinity labeling of the N-formyl peptide receptor.[1] Journal of Peptide Science. (Contextual reference for Nph usage in chemotactic peptides).

Technical Comparison Guide: Cross-Validation of Nph-Peptide Binding with Fluorescent Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dark" Analog Advantage

In high-fidelity binding assays, the observer effect is a critical liability: the very tag used to measure binding often perturbs the interaction. This guide analyzes the use of p-Nitrophenylalanine (Nph) —a non-canonical, isosteric, "dark" quencher amino acid—as a superior alternative to bulky extrinsic fluorophores (e.g., FITC, TAMRA) for measuring peptide-protein affinity.

While traditional fluorescent analogs provide high sensitivity, their steric bulk can artificially inflate dissociation constants (


). Nph-peptides, by contrast, utilize intrinsic Tryptophan (Trp) quenching , offering a "near-native" binding profile. This guide details the protocol for cross-validating Nph-derived 

values against fluorescent polarization (FP) and Isothermal Titration Calorimetry (ITC) to ensure data integrity.

Scientific Principles & Causality

The Nph Mechanism: Isosteric Quenching

Nph (4-nitro-L-phenylalanine) acts as a specific quencher of Tryptophan fluorescence via a short-range mechanism (often FRET or electron transfer) when the distance is


.
  • Causality: Unlike Fluorescein (

    
    400 Da, bulky, charged), Nph is structurally homologous to Phenylalanine. Its incorporation into a peptide sequence rarely disrupts the hydrophobic interface required for binding.
    
  • The Readout: Binding is observed as a decrease in the target protein's intrinsic Trp fluorescence intensity upon titration with the Nph-peptide.

The Comparator: Extrinsic Fluorophores

Standard assays often use N-terminal labeling (e.g., 5-FAM).

  • Risk: If the N-terminus is involved in the binding interface, the fluorophore introduces steric clash or electrostatic repulsion, leading to a "false weak" affinity (higher

    
    ).
    
The Gold Standard: Label-Free Validation

To validate that Nph does not alter binding, a subset of data must be cross-referenced with Isothermal Titration Calorimetry (ITC) , which measures heat change (


) and requires no labels.

Comparative Performance Analysis

The following table summarizes the performance characteristics of Nph-peptides versus standard fluorescent analogs.

FeatureNph-Peptide (Quencher)Fluorescein-Peptide (FP/FRET)ITC (Label-Free)
Steric Perturbation Low (Isosteric to Phe)High (Bulky rigid rotor)None (Native state)
Sensitivity Moderate (Dependent on Trp quantum yield)High (Molar extinction >70,000)Low (Requires

M concentrations)
Throughput High (Plate reader compatible)High (Plate reader compatible)Low (One sample per hour)
Data Artifacts Inner Filter Effect (IFE)Polarization artifacts, aggregationBuffer mismatch heat
Primary Output

(via Quenching)

(via Anisotropy)

Experimental Protocols

Protocol A: Nph-Peptide Binding Assay (Trp Quenching)

Objective: Determine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 by monitoring the quenching of the target protein's Tryptophan signal.[1][2]

Reagents:

  • Target Protein (

    
     in binding buffer).
    
  • Nph-Peptide Stock (

    
     in buffer).
    
  • Control: N-Acetyl-L-tryptophanamide (NATA) to correct for non-specific inner filter effects.

Step-by-Step Workflow:

  • Baseline Measurement: Equilibrate

    
     Target Protein in a quartz cuvette. Record emission spectrum (
    
    
    
    nm,
    
    
    or
    
    
    nm).
  • Titration: Add Nph-peptide in small aliquots (e.g.,

    
     steps). Mix gently for 60 seconds.
    
  • Readout: Record fluorescence intensity at

    
     (usually 
    
    
    
    nm) after each addition.
  • Inner Filter Correction (Critical):

    • Measure the absorbance of the Nph-peptide at both

      
       (
      
      
      
      nm) and
      
      
      (
      
      
      nm) for each concentration.
    • Apply the Lakowicz correction formula:

      
      
      
  • Curve Fitting: Plot

    
     vs. [Ligand] and fit to a quadratic binding equation (accounting for ligand depletion) to extract 
    
    
    
    .
Protocol B: Cross-Validation with Fluorescence Polarization (FP)

Objective: Compare


 using a "bright" analog (e.g., FITC-Peptide) to assess steric interference.

Step-by-Step Workflow:

  • Probe Preparation: Synthesize FITC-Peptide (N-terminal label).

  • Fixed Probe: Place FITC-Peptide (

    
    ) in assay plate wells.
    
  • Protein Titration: Titrate the Target Protein (serially diluted) into the wells.

  • Readout: Measure Fluorescence Polarization (mP) (

    
     nm / 
    
    
    
    nm).
  • Analysis: If

    
    , the FITC label is likely interfering with binding, validating the Nph approach.
    

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for validating Nph-peptide binding data.

CrossValidationWorkflow Start Start: Peptide Design NphAssay Nph-Peptide Assay (Trp Quenching) Start->NphAssay FP_Assay Compare vs. Fluorescein-Peptide (FP) Start->FP_Assay IFE_Check Inner Filter Effect Correction? NphAssay->IFE_Check Calc_Kd Calculate Kd (Nph) IFE_Check->Calc_Kd Yes (Lakowicz eq) Compare Compare Kd Values Calc_Kd->Compare FP_Assay->Compare Result_Good Kd(Nph) ≈ Kd(FP) (Both Valid) Compare->Result_Good Similar Result_Bad Kd(Nph) << Kd(FP) (Fluorophore Steric Clash) Compare->Result_Bad Significant Diff Validation Final Validation: Run ITC (Label-Free) Result_Good->Validation Confirm stoichiometry Result_Bad->Validation Nph likely more accurate

Figure 1: Decision logic for cross-validating Nph-peptide binding. Note the critical step of Inner Filter Effect (IFE) correction before calculating affinity.

Data Interpretation Guide

When analyzing your cross-validation data, use this reference table to interpret discrepancies between the Nph (Quenching) and Fluorescent (FP) assays.

ObservationInterpretationAction

Both labels are non-perturbing.Proceed with either assay; FP is preferred for high-throughput screening (HTS).

Fluorescein is hindering binding.Trust the Nph data. The bulky fluorophore is causing steric clash.

Nph is disrupting binding OR aggregation.Suspect artifact. Check peptide solubility. Nph is hydrophobic and may induce aggregation.
Linear Quenching (No Saturation) Non-specific collisional quenching.Invalid Assay. The interaction is likely too weak or non-specific.

References

  • Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. Springer. (The authoritative source on Inner Filter Effect corrections and quenching mechanisms).

  • Yammine, A., et al. (2019).[1] "Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide." Bio-protocol. (Detailed protocol for correcting inner filter effects in binding assays).

  • Aprilakis, K. N., et al. (2007). "Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation."[4] Biochemistry. (Context on using non-canonical Phenylalanine analogs for folding/binding).

  • Tucker, M. J., et al. (2006). "A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine."[3][4][5] Biopolymers.[5] (Comparison of non-canonical amino acids in binding studies).

Sources

Validating Nph-Peptide Specificity: A Comparative Guide to Competitive Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Senior Scientists, Biochemists, and Drug Discovery Leads

Core Directive: The Specificity Challenge

In peptide therapeutics, particularly those utilizing non-canonical amino acids like 4-nitrophenylalanine (Nph) , binding affinity (


) is a necessary but insufficient metric for drug viability. A common failure mode in early-stage development is the misclassification of non-specific aggregators or allosteric binders as active-site inhibitors.

For Nph-peptides—often designed as transition-state mimetics for proteases (e.g., HIV protease, Chymotrypsin) or as steric probes—competitive inhibition is the gold standard for validating specificity. Unlike direct binding assays (SPR, MST), which only confirm interaction, competitive inhibition confirms mechanism: it proves the peptide engages the catalytic pocket, directly blocking the endogenous substrate.

This guide details the rigorous validation of Nph-peptide specificity, contrasting competitive kinetics against alternative methods and providing a self-validating experimental protocol.

Comparative Analysis: Why Competitive Inhibition?

To establish an Nph-peptide as a specific active-site binder, one must compare the kinetic approach against other common validation methods.

Table 1: Methodological Comparison for Specificity Validation
FeatureCompetitive Inhibition (Kinetics) Direct Binding (SPR/MST) Functional Endpoint (IC50 only)
Primary Output

(Inhibition Constant)

(Dissociation Constant)

(Half-max inhibitory conc.)
Mechanism Insight High. Distinguishes active site vs. allosteric vs. mixed inhibition.Low. Confirms binding but not location (active site vs. surface).None. Cannot distinguish inhibition from denaturation or aggregation.
Nph-Specific Utility Validates that the Nph moiety mimics the P1/P1' substrate residue.Detects if Nph causes hydrophobic non-specific sticking.Prone to false positives if Nph acts as a promiscuous quencher.
Throughput Medium (Requires matrix of [S] and [I])HighHigh
Verdict Gold Standard for Specificity Ancillary SupportPreliminary Screening Only
The "Nph" Factor: Structural Implications

The inclusion of 4-nitrophenylalanine (Nph) introduces a strong electron-withdrawing nitro group and a unique steric profile. In competitive assays, Nph often serves as a "warhead" or critical anchor. If the inhibition is truly competitive, the Nph residue must fit precisely into the hydrophobic S1 or S1' pocket. If the peptide inhibits via non-specific aggregation (a common artifact with hydrophobic residues like Nph), the kinetics will deviate from the competitive model (e.g., steep Hill slopes > 1.5).

The Mechanism: Competitive Inhibition Logic

In a competitive model, the Nph-peptide (I) and the Substrate (S) compete for the same free Enzyme (E). This is thermodynamically distinct from non-competitive inhibition (binding the ES complex).

Key Diagnostic Signatures:

  • 
     remains constant:  At infinite substrate concentration (
    
    
    
    ), the substrate outcompetes the inhibitor, restoring full enzyme velocity.
  • 
     appears to increase (
    
    
    
    ):
    The enzyme requires more substrate to achieve half-maximal velocity in the presence of the inhibitor.
Diagram 1: Kinetic Pathway of Competitive Inhibition

CompetitiveInhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I (Nph-Peptide) S Substrate (S) I Nph-Peptide (I) ES->E k-1 P Product (P) ES->P kcat EI->E koff

Caption: The Nph-peptide (I) binds free Enzyme (E), preventing ES formation. High [S] can displace I, characteristic of competitive binding.

Validated Experimental Protocol

This protocol is designed to determine the


 of an Nph-peptide and confirm its mechanism. It uses a "matrix" approach, varying both substrate and inhibitor concentrations.
Phase 1: Reagent Preparation
  • Enzyme: Purified protease (e.g., HIV Protease, Chymotrypsin) at limiting concentration (typically 1-10 nM).

  • Substrate: Chromogenic or fluorogenic substrate (e.g., FRET peptide).

  • Nph-Peptide: Serial dilutions (typically 0, 0.5x, 1x, 2x, 5x, 10x the estimated

    
    ).
    
  • Control: A "scrambled" peptide sequence containing Nph to rule out non-specific hydrophobic effects of the nitro group.

Phase 2: The Matrix Assay (Step-by-Step)
  • Establish

    
    :  Determine the Michaelis constant (
    
    
    
    ) of your substrate alone.
  • Plate Setup: Use a 96-well or 384-well plate.

    • Rows A-H: Increasing concentrations of Nph-Peptide (Inhibitor).

    • Columns 1-12: Increasing concentrations of Substrate (spanning 0.2x

      
       to 10x 
      
      
      
      ).
  • Pre-Incubation: Add Enzyme and Nph-Peptide buffer. Incubate for 15–30 minutes to allow equilibrium (

    
    ).
    
  • Initiation: Add Substrate to all wells simultaneously.

  • Measurement: Monitor initial velocity (

    
    ) via continuous absorbance/fluorescence reading for 10–20 minutes. Note: Ensure linearity (
    
    
    
    ) of the progress curve.
Phase 3: Data Analysis & Validation Criteria

Do not use the linearized Lineweaver-Burk plot for final parameter determination (it distorts error structures). Use Global Non-Linear Regression (e.g., GraphPad Prism or SigmaPlot) fitting to the Competitive Inhibition Model:



Validation Checklist (Pass/Fail):

Troubleshooting & Controls

The "Aggregation" False Positive

Nph residues are hydrophobic. At high concentrations, they may form colloidal aggregates that sequester the enzyme, mimicking inhibition.

  • The Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. If inhibition disappears with detergent, the Nph-peptide is a non-specific aggregator, not a specific inhibitor.

The "Inner Filter" Effect

The nitro group in Nph absorbs strongly around 280nm and can have tails extending into visible ranges.

  • The Fix: Ensure the Nph-peptide absorbance does not overlap with the substrate's emission/excitation wavelengths. If using a fluorogenic substrate, run a "mock" control (Product + Nph-Peptide) to check for quenching.

Workflow Visualization

Diagram 2: Specificity Validation Decision Matrix

ValidationWorkflow Start Start: Nph-Peptide Candidate Detergent Test 1: Detergent Sensitivity (Add 0.01% Triton X-100) Start->Detergent Loss Inhibition Lost? Detergent->Loss Aggregator Result: Non-Specific Aggregator (DISCARD) Loss->Aggregator Yes Matrix Test 2: Substrate Matrix (Vary [S] and [I]) Loss->Matrix No Fit Global Fit Analysis (Competitive vs. Mixed) Matrix->Fit IsComp Best Fit = Competitive? Fit->IsComp KiCheck Check Ki Stability (Cheng-Prusoff) IsComp->KiCheck Yes Mixed Result: Allosteric/Mixed Mode IsComp->Mixed No Valid VALIDATED: Specific Competitive Inhibitor KiCheck->Valid Ki is Constant KiCheck->Mixed Ki Varies

Caption: Step-by-step decision tree to filter out aggregators and confirm competitive mechanism.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in enzyme inhibition. Drug Discovery Today, 11(23-24), 1074–1081.

  • Kent, S. B., et al. (2010). Design of HIV-1 protease inhibitors with X-ray crystallography. Journal of Molecular Biology. (Contextual reference for peptide-based HIV protease inhibition).

A Senior Application Scientist's Guide to De-risking Nph-Peptide: A Comparative Framework for Assessing Off-Target Interactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide therapeutics, the journey from a promising lead candidate to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring the specificity of the therapeutic agent. Off-target interactions, where a drug binds to unintended proteins, can lead to unforeseen toxicities, reduced efficacy, and ultimately, clinical failure.[1][2] This guide provides a comprehensive framework for assessing the off-target interaction profile of a novel therapeutic, which we will refer to as "Nph-peptide."

This document is not a rigid protocol but rather a strategic guide designed to empower researchers, scientists, and drug development professionals to make informed decisions. We will delve into the causality behind experimental choices, compare and contrast leading methodologies, and provide actionable protocols to build a robust safety profile for your peptide therapeutic.

The Imperative of Early and Comprehensive Off-Target Profiling

The adage "fail early, fail cheap" is particularly resonant in drug development. Identifying potential off-target liabilities during preclinical stages saves considerable time and resources by flagging candidates with a higher risk of adverse effects.[2][3] A thorough understanding of a peptide's interactome allows for the optimization of drug design to minimize side effects while maintaining pharmacological activity.[1] This guide will explore a multi-pronged approach, leveraging both in vitro and in-cell assays to build a comprehensive picture of Nph-peptide's specificity.

A Comparative Analysis of Key Off-Target Assessment Methodologies

The selection of an appropriate off-target screening strategy depends on various factors, including the nature of the therapeutic, the desired throughput, and the stage of development. Below is a comparative overview of several state-of-the-art techniques.

Methodology Principle Throughput Physiological Relevance Interaction Type Key Advantages Limitations
Cell Microarray Binding of the test article to a library of human membrane proteins expressed on the surface of live cells.[3][4]HighHigh (native protein conformation)BindingLow false-positive rate, ideal for biologics.[3][4]Primarily screens membrane and secreted proteins.
Kinome Profiling Measures the ability of a compound to inhibit the activity of a large panel of purified kinases.[5][6]HighModerate (in vitro enzyme activity)InhibitionComprehensive coverage of the kinome, highly quantitative.[6][7]Does not account for cellular context (e.g., ATP concentration, scaffolding proteins).[8]
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[9][10][11]Low to MediumHigh (in-cell target engagement)BindingConfirms direct target engagement in a cellular environment.[9][10][11]Lower throughput, requires specific antibodies for detection.
Competitive Binding Assays Measures the ability of a test compound to displace a known, labeled ligand from its target.[12][13][14]Medium to HighVaries (in vitro or in-cell)BindingProvides quantitative affinity data (IC50 values).[12]Requires a known and labeled reference ligand.
Proteome Microarray Probes a library of purified human proteins immobilized on a slide with the labeled test article.[1]Very HighLow (denatured or non-native proteins)BindingBroadest coverage of the proteome.High potential for false positives due to non-native protein conformations.[4]

In-Depth Methodologies and Experimental Protocols

Cell Microarray: Unmasking Interactions with the Human Surfaceome

Rationale: For a peptide therapeutic like Nph-peptide, which is likely to interact with cell surface receptors, a cell microarray is an indispensable tool. This technology assesses binding against a vast library of human plasma membrane and secreted proteins expressed in their native conformation within human cells, offering a physiologically relevant screening environment.[3]

Experimental Workflow:

Caption: Kinome Profiling Experimental Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of Nph-peptide in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, dispense the individual purified kinases, their specific substrates, and ATP.

  • Compound Addition: Add Nph-peptide to the assay plates at one or more concentrations. Include appropriate positive and negative controls.

  • Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Calculate the percent inhibition for each kinase. A common threshold for a significant hit is >50% inhibition at a 1 µM compound concentration. Follow-up dose-response studies should be performed for any identified hits to determine their IC50 values.

Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Engagement

Rationale: While in vitro assays are powerful for initial screening, they do not always reflect the complex environment inside a living cell. CETSA® is a biophysical method that directly measures the engagement of a drug with its target in intact cells or tissue lysates. [9][10][11]This is based on the principle that a protein's thermal stability is altered upon ligand binding. [11] Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with Nph-peptide at various concentrations. Include a vehicle-treated control.

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blotting or another protein detection method using an antibody specific to the protein of interest.

  • Data Analysis: Quantify the amount of soluble protein at each temperature and plot it against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Nph-peptide indicates stabilization and therefore, binding.

Hypothetical Data Presentation: Nph-Peptide vs. Alternative Peptide X

To illustrate the output of these assays, the following table presents hypothetical data for Nph-peptide and a fictional alternative, Peptide X.

Assay Nph-Peptide Result Alternative Peptide X Result Interpretation
Cell Microarray 1 confirmed off-target hit (a related receptor isoform)8 confirmed off-target hits (unrelated ion channels and GPCRs)Nph-peptide demonstrates significantly higher specificity for cell surface proteins.
Kinome Profiling (@ 1µM) Inhibition of 2 out of 400 kinases (>50%)Inhibition of 35 out of 400 kinases (>50%)Nph-peptide has a much cleaner kinome profile, suggesting a lower risk of kinase-mediated side effects.
CETSA® (On-Target) ΔTm = +5.2°CΔTm = +4.8°CBoth peptides demonstrate robust on-target engagement in a cellular context.
CETSA® (Off-Target 1) No significant thermal shiftΔTm = +3.1°CPeptide X shows engagement with an identified off-target in cells, confirming a higher risk profile.

Building a Self-Validating System for Trustworthy Results

The trustworthiness of an off-target assessment strategy lies in its self-validating nature. No single assay is infallible; therefore, a multi-tiered approach is essential.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: In-Cell Validation A Cell Microarray C Kinome Profiling A->C Identified kinase families B Proteome Microarray D Competitive Binding Assays B->D Potential binding partners E CETSA® C->E Confirmed off-target kinases F Cell-based Functional Assays D->F Validated off-targets

Caption: A Tiered Approach to Off-Target Assessment.

This tiered approach allows for the efficient and cost-effective de-risking of a therapeutic candidate. Broad, high-throughput screens in Tier 1 identify a wide range of potential interactions. Hits from this stage are then subjected to more focused and quantitative assays in Tier 2 to eliminate false positives and better characterize the interactions. Finally, the most significant off-targets are validated in a physiological context using in-cell assays in Tier 3.

Conclusion

The assessment of off-target interactions is a cornerstone of modern drug development. For a novel therapeutic like Nph-peptide, a systematic, multi-faceted approach is not just recommended, it is imperative. By integrating the methodologies outlined in this guide—from broad screening platforms like cell microarrays to in-cell validation with CETSA®—researchers can build a comprehensive and reliable specificity profile. This not only satisfies regulatory requirements but, more importantly, enhances the probability of clinical success and contributes to the development of safer and more effective medicines.

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Almqvist, H., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • Cole, K. E., et al. (2019). TCR Fingerprinting and Off-Target Peptide Identification. Frontiers in Immunology, 10, 2519. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Kozakov, D., et al. (2015). Detection of peptide-binding sites on protein surfaces: The first step towards the modeling and targeting of peptide-mediated interactions. Physical biology, 12(4), 045003. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Gainza, P., et al. (2024). Mapping targetable sites on the human surfaceome for the design of novel binders. Proceedings of the National Academy of Sciences, 121(6), e2311277121. Retrieved from [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from [Link]

  • Johnson, J. L., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e13464. Retrieved from [Link]

  • Andreev, O. A., et al. (2011). pH-sensitive membrane peptides (pHLIPs) as a novel class of delivery agents. Molecular membrane biology, 28(2), 57–71. Retrieved from [Link]

  • Almqvist, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 642-651. Retrieved from [Link]

  • Li, Y., et al. (2020). Identification of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of medicinal chemistry, 63(15), 8345–8363. Retrieved from [Link]

  • Arvanitis, C. D., et al. (2024). The Potential of Peptide-Based Inhibitors in Disrupting Protein-Protein Interactions for Targeted Cancer Therapy. International journal of molecular sciences, 25(7), 3748. Retrieved from [Link]

  • Weinzierl, A. O., et al. (2014). Competition-based cellular peptide binding assay for HLA class I. Current protocols in immunology, 106, 18.18.1–18.18.13. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]

  • Cole, K. E., et al. (2019). TCR Fingerprinting and Off-Target Peptide Identification. Frontiers in Immunology, 10, 2519. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antibody Off-Target Identification & Specificity Profiling Service by Membrane Proteome Array. Retrieved from [Link]

  • Mirage News. (2026, February 3). Disease Linked to Loss of Kidney Health Guardian. Retrieved from [Link]

  • He, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(13), 9102-9115. Retrieved from [Link]

  • Di Bello, E., et al. (2021). Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives. Frontiers in molecular biosciences, 8, 773343. Retrieved from [Link]

  • Creative BioMart. (n.d.). MHC/Peptide Competition Binding Assays. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]

  • Brand, J., et al. (2019). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of medicinal chemistry, 62(2), 809–820. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Retrieved from [Link]

  • Chen, H., et al. (2015). Mechanism of the pH-Controlled Self-Assembly of Nanofibers from Peptide Amphiphiles. The journal of physical chemistry. B, 119(4), 1438–1446. Retrieved from [Link]

  • Arvanitis, C. D., et al. (2024). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. International Journal of Molecular Sciences, 25(7), 3748. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 53(7), 2847–2862. Retrieved from [Link]

  • Henderson, M. J., et al. (2018). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Scientific reports, 8(1), 1743. Retrieved from [Link]

  • Retrogenix. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. mAbs, 16(1), 2389656. Retrieved from [Link]

  • Catalyst University. (2019, November 9). Release & Functions of Atrial Natriuretic Peptide [ANP]. YouTube. Retrieved from [Link]

  • Scoop.it. (2026, February 2). Unlocking the full potential of nanopore sequencing. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

  • Wikipedia. (n.d.). L-DOPA. Retrieved from [Link]

  • Lee, H., et al. (2024). Clinical Significance of Drug–Drug Interaction Studies During Therapeutic Peptide Drug Development: Follow‐Up Investigation of Therapeutic Peptides Approved Between 2021 and 2024. Clinical Pharmacology & Therapeutics, 115(5), 1011-1015. Retrieved from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Retrieved from [Link]

  • Mahajan, S. S., et al. (2020). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Journal of medicinal chemistry, 63(15), 8439–8461. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Pharmaceuticals, 16(3), 421. Retrieved from [Link]

Sources

Comparative Efficacy Guide: NPH-Formulated Peptides vs. Long-Acting Insulin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of NPH (Neutral Protamine Hagedorn) insulin formulations versus next-generation long-acting peptide analogs (e.g., Glargine, Detemir, Degludec).

While "Nph" in peptide chemistry can refer to the non-canonical amino acid 4-nitrophenylalanine, in the context of commercial drug development and efficacy comparison, it predominantly refers to the NPH formulation strategy (protamine-complexed peptides). This guide analyzes the transition from protamine-based extension mechanisms to molecularly engineered peptide analogs.

Executive Summary: The Divergence of Retardation Mechanisms

For decades, the efficacy of basal peptide therapeutics hinged on the NPH strategy : using protamine (a polycationic peptide) to co-crystallize with insulin, creating a depot that dissolves slowly in subcutaneous tissue. While effective, this mechanism introduces significant pharmacokinetic (PK) variability.

Modern Peptide Analogs have moved away from protamine-based retardation. Instead, they utilize molecular engineering—amino acid substitutions or fatty acid acylation—to alter solubility or albumin binding. This guide objectively compares these two classes, providing data-driven insights for drug development professionals.

The Core Comparison
  • NPH-Peptides (Legacy Standard): Rely on Protamine-Isophane complexation (e.g., NPH Insulin, Neutral Protamine Lispro).

  • Structural Analogs (Modern Alternatives): Rely on Isoelectric Shift (Glargine) or Acylation/Albumin Binding (Detemir, Degludec).

Mechanistic Profiling: Protamine vs. Molecular Engineering

To understand efficacy differences, one must understand the causality of release kinetics.

NPH Mechanism (The Protamine Variable)

NPH formulations rely on the stoichiometric co-crystallization of the negatively charged insulin peptide with the positively charged protamine peptide (from salmon sperm).

  • Release Trigger: Proteolytic cleavage of protamine and physical dissolution of crystals.

  • Limitation: The re-suspension of crystals is prone to error, and the enzymatic breakdown of protamine varies between patients, leading to high intra-patient variability (CV > 50%) .

Analog Mechanisms (The Engineered Stability)
  • Glargine (Isoelectric Precipitation): Substitution of Asparagine with Glycine (A21) and addition of two Arginines (B30) shifts the isoelectric point from pH 5.4 to pH 7.4. The peptide is soluble in the acidic vial (pH 4.0) but precipitates into stable microprecipitates upon injection (pH 7.4).

  • Detemir/Degludec (Acylation): Acylation with fatty acids (myristic or hexadecanedioic acid) allows the peptide to bind reversibly to albumin in the interstitial fluid and plasma, creating a circulating depot and buffering free peptide levels.

Visualization: Mechanism of Action Pathways

The following diagram illustrates the divergent pathways for absorption between NPH and Analogs.

Insulin_Mechanism cluster_0 Formulation State cluster_1 Subcutaneous Depot cluster_2 Circulation & Action NPH_Vial NPH Formulation (Crystalline Suspension) NPH_Depot Protamine Breakdown & Crystal Dissolution NPH_Vial->NPH_Depot Injection Glar_Vial Glargine Formulation (Acidic Solution pH 4.0) Glar_Depot pH Shift (7.4) Microprecipitation Glar_Vial->Glar_Depot Injection & pH Change Det_Vial Detemir Formulation (Acylated Solution) Det_Depot Self-Association (Di-hexamers) Det_Vial->Det_Depot Injection Receptor Insulin Receptor Activation NPH_Depot->Receptor Rapid/Variable Release Glar_Depot->Receptor Slow Dissolution Albumin Albumin Binding (Buffer Effect) Det_Depot->Albumin Fatty Acid Binding Albumin->Receptor Slow Dissociation

Caption: Comparative absorption pathways. NPH relies on crystal dissolution, Glargine on pH-induced precipitation, and Detemir on albumin buffering.

Efficacy Data Analysis

The following data summarizes the performance of NPH peptides versus molecular analogs. The "Gold Standard" for these metrics is the Euglycemic Clamp Study .

Quantitative Performance Matrix
MetricNPH Insulin (Protamine Peptide)Glargine (Isoelectric Analog)Detemir (Acylated Analog)Degludec (Multi-Hexamer Analog)
Duration of Action 12–16 Hours (Intermediate)~24 Hours (Long)~20–24 Hours (Dose Dependent)>42 Hours (Ultra-Long)
Peak Profile Pronounced Peak (4–6 hrs)Peakless (Flat)Mild Peak / FlatPeakless (Flat)
Intra-patient Variability (CV%) High (50–68%) Low (20–30%)Low (27%)Very Low (~20%)
Nocturnal Hypoglycemia Risk High (Due to peak)Reduced (~40% lower vs NPH)ReducedLowest Risk
HbA1c Reduction Effective (Reference)Non-inferior (Similar efficacy)Non-inferiorNon-inferior
Weight Impact Weight GainNeutral / Mild GainWeight Neutral/Loss Neutral
Interpretation of Efficacy
  • Glycemic Control (HbA1c): Surprisingly, clinical trials often show non-inferiority rather than superiority for analogs regarding HbA1c reduction. NPH is potent if dosed correctly.

  • Safety (Hypoglycemia): The primary advantage of Analogs over NPH is the reduction in nocturnal hypoglycemia . The "peakless" profile of Glargine and Degludec prevents the dangerous nadir in blood glucose that occurs 4–6 hours post-injection with NPH.

  • Consistency: NPH requires resuspension (agitation) before use. Failure to do so results in dosing errors. Analogs are solutions, eliminating this variable.

Experimental Protocol: The Euglycemic Glucose Clamp

To validate the efficacy of a new Nph-peptide or Analog, the Euglycemic Hyperinsulinemic Clamp is the mandatory regulatory standard. It measures the pharmacodynamics (PD) without the interference of endogenous insulin or counter-regulatory hormones.

Protocol Workflow

Objective: Determine the Glucose Infusion Rate (GIR) required to maintain euglycemia (5.5 mmol/L) after a fixed dose of the peptide.

  • Subject Preparation:

    • Overnight fast (8–10 hours).

    • Insert two IV catheters: one for infusion (glucose/insulin), one for sampling (heated hand vein for arterialized blood).

    • Endogenous Suppression: Initiate a somatostatin infusion to suppress endogenous insulin and glucagon production (optional but recommended for precision).

  • Dosing:

    • Administer the Test Peptide (NPH or Analog) subcutaneously (e.g., 0.4 U/kg).

  • The Clamp (Feedback Loop):

    • Measure blood glucose (BG) every 5–10 minutes.

    • Variable Glucose Infusion: Adjust the infusion rate of 20% dextrose to maintain BG exactly at 5.5 mmol/L.

    • Logic: The amount of glucose infused (GIR) equals the amount of glucose metabolized due to the exogenous insulin.

  • Data Calculation:

    • GIR_max: Peak activity of the peptide.

    • GIR_AUC: Total efficacy over time (0–24h).

    • T_50%: Time to 50% decline in activity (Duration of Action).

Visualization: Clamp Logic Flow

Clamp_Protocol Start Start Clamp (BG = 5.5 mmol/L) Inject Inject Test Peptide (SC) Start->Inject Measure Measure BG (Every 5 min) Inject->Measure Decision Is BG < 5.5? Measure->Decision Increase_GIR Increase Glucose Infusion Rate Decision->Increase_GIR Yes (Hypo risk) Decrease_GIR Decrease Glucose Infusion Rate Decision->Decrease_GIR No (Hyper risk) Record Record GIR (Proxy for Insulin Action) Increase_GIR->Record Decrease_GIR->Record Record->Measure Record->Measure

Caption: The Glucose Clamp Feedback Loop. GIR (Glucose Infusion Rate) serves as the direct proxy for the peptide's pharmacodynamic efficacy.

Technical Conclusion

While NPH-peptide formulations remain a cost-effective option, their efficacy is compromised by the inherent instability of the protamine-crystal dissolution mechanism.

  • For Routine Therapy: Molecular analogs (Glargine, Detemir) offer superior reproducibility and safety profiles (lower hypoglycemia).[1]

  • For Drug Development: New peptide candidates should be benchmarked against Glargine U100 rather than NPH, as Glargine represents the current standard of care for basal efficacy.

References

  • National Institutes of Health (NIH) . Long-acting insulin analogues versus NPH human insulin in type 2 diabetes: a meta-analysis. [Link]

  • Cochrane Library . (Ultra-)long-acting insulin analogues compared with NPH insulin (human isophane insulin) for adults with type 2 diabetes mellitus. [Link]

  • Diabetes Care . Insulin Analogs—Are They Worth It? Yes! [Link]

  • American Journal of Managed Care . Long-Term Outcomes of Analogue Insulin Compared With NPH for Patients With Type 2 Diabetes Mellitus. [Link]

  • GlobalRPH . Rapid-Acting Analogues and Mixing with NPH. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling Nph-peptide

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals venturing into the innovative landscape of novel therapeutics, the synthesis and application of new chemical entities like Nph-peptide represent both immense promise and procedural unknowns.[1] As the full toxicological and physiological profile of a research-stage peptide is often yet to be fully elucidated, a robust and proactive safety culture is not merely best practice; it is an absolute necessity.[2][3] This guide provides a comprehensive framework for the safe handling of Nph-peptide, focusing on the critical role of Personal Protective Equipment (PPE) and associated operational and disposal protocols. Our approach is grounded in the principle of assuming a compound is hazardous until proven otherwise, ensuring the highest level of protection for personnel and the integrity of your research.[3]

The Core Principle: Proactive Containment

The primary directive when handling any novel peptide is the prevention of exposure through all potential routes: inhalation, dermal contact, and ingestion.[4][5] Lyophilized peptides, in particular, are often fine, lightweight powders that can be easily aerosolized, posing a significant inhalation risk.[6] This necessitates a multi-layered approach to safety, beginning with a thorough risk assessment and culminating in meticulous operational procedures.

Foundational Risk Assessment and Engineering Controls

Before any handling of Nph-peptide commences, a comprehensive risk assessment must be performed.[2] This should be a dynamic document, evolving as more is understood about the peptide's properties. The cornerstone of safety is the implementation of engineering controls designed to minimize exposure at the source.

  • Fume Hoods and Ventilated Enclosures: All handling of lyophilized Nph-peptide, including weighing and initial reconstitution, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[7][8] This is the most effective means of capturing airborne particles and preventing respiratory exposure.

  • Designated Workspaces: Establish a clearly demarcated area for all work involving Nph-peptide.[6] This prevents cross-contamination and ensures that all personnel are aware of the potential hazards in that zone.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a comprehensive PPE regimen is essential to protect against accidental spills, splashes, and unforeseen exposures.[9] The following table outlines the minimum PPE requirements for handling Nph-peptide in both its lyophilized and solubilized forms.

PPE CategoryLyophilized Nph-peptide (Powder)Solubilized Nph-peptide (Liquid)
Eye and Face Protection Safety goggles with side shields are mandatory to protect against airborne particles. A face shield should be worn over safety goggles during any procedure with a high risk of aerosolization.[2][7]Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, safety goggles are recommended.[6]
Hand Protection Chemical-resistant nitrile gloves are the standard.[6][7] Double-gloving is recommended when handling the powder. Gloves should be changed immediately if contamination is suspected.Chemical-resistant nitrile gloves are required. Ensure gloves are compatible with the solvent used for reconstitution. Change gloves frequently.[6]
Body Protection A dedicated, long-sleeved laboratory coat is required.[6][7] Consider a disposable gown over the lab coat for added protection during weighing or large-scale reconstitution.A standard laboratory coat is mandatory to protect against splashes.[6]
Respiratory Protection Due to the unknown inhalation hazards of Nph-peptide powder, a fit-tested N95 respirator or higher is strongly recommended, even when working in a fume hood, as an additional precaution.[9][10]Respiratory protection is generally not required when handling solutions in a properly functioning fume hood. However, a risk assessment may indicate its need for certain procedures.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step operational plan is crucial for minimizing risk and ensuring procedural consistency.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Confirm Identity: Verify that the received product matches the order specifications.

  • Secure Storage: Lyophilized peptides should be stored at -20°C in a desiccator, protected from light.[11][12] Peptides containing certain amino acids like Cys, Met, or Trp are susceptible to oxidation, while others can be hygroscopic.[11]

Handling and Reconstitution Workflow

The following diagram illustrates the recommended workflow for handling and reconstituting lyophilized Nph-peptide.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A Don Appropriate PPE B Prepare Fume Hood A->B Ensure safety first C Allow Peptide to Equilibrate to Room Temperature B->C Prevent condensation D Weigh Lyophilized Peptide C->D Proceed to handling E Reconstitute with Appropriate Solvent D->E Prepare for use F Aliquot and Store Solution E->F For future experiments G Decontaminate Work Area F->G Maintain clean workspace H Doff and Dispose of PPE G->H Proper disposal

Caption: Workflow for Safe Handling and Reconstitution of Nph-peptide.

Detailed Procedural Steps:
  • Don PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.

  • Prepare Fume Hood: Ensure the fume hood is functioning correctly. Prepare all necessary materials (e.g., spatulas, weigh boats, solvent, vortexer) and place them inside the hood.

  • Equilibrate Peptide: Allow the vial of lyophilized Nph-peptide to warm to room temperature in a desiccator before opening.[10] This prevents condensation from forming inside the vial, which can degrade the peptide.[12]

  • Weigh Peptide: Carefully weigh the desired amount of peptide in the fume hood.[10] Use anti-static weighing techniques to minimize powder dispersal.[7]

  • Reconstitute: Slowly add the appropriate solvent down the side of the vial to avoid aerosolizing the powder.[13] Gently swirl or vortex to dissolve the peptide completely.

  • Aliquot and Store: If not for immediate use, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles.[10][11] The stability of peptides in solution is limited.[11]

  • Decontaminate: Thoroughly clean and decontaminate the work area and all equipment used.

  • Doff and Dispose of PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of all contaminated disposables as chemical waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of Nph-peptide and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Pathway

The following diagram outlines the decision-making process for the proper disposal of Nph-peptide waste.

G Waste Nph-peptide Waste Sharps Is it a sharp? Waste->Sharps Liquid Is it liquid waste? Waste->Liquid Solid Is it solid waste? Waste->Solid SharpsContainer Sharps Container Sharps->SharpsContainer Yes ChemicalWaste Chemical Waste Container (Liquid) Liquid->ChemicalWaste Yes SolidWaste Chemical Waste Container (Solid) Solid->SolidWaste Yes

Caption: Decision Tree for Nph-peptide Waste Disposal.

  • Solid Waste: All solid waste contaminated with Nph-peptide, including gloves, weigh boats, and pipette tips, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of Nph-peptide should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of peptide solutions down the drain.[12]

  • Sharps: Any needles or syringes used for handling Nph-peptide solutions must be disposed of immediately in an FDA-cleared sharps disposal container.[13][14] These containers should be puncture-resistant and leak-proof.[13]

All waste must be disposed of in accordance with institutional and local regulations for chemical waste.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel compounds like Nph-peptide is a testament to a laboratory's commitment to scientific integrity and the well-being of its personnel. By integrating these essential safety and logistical protocols into your daily workflow, you build a foundation of trust and reliability. This proactive approach not only safeguards your team but also ensures the quality and reproducibility of your groundbreaking research.

References

  • Bio-Rad Antibodies. (2018, September 20). SAFETY DATA SHEET PEPTIDE PREPARATION. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Next Health. (n.d.). Peptide Guide. Retrieved from [Link]

  • Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory. Retrieved from [Link]

  • National Institute for Biological Standards and Control (NIBSC). (n.d.). Peptide Storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nph-peptide. PubChem Compound Summary for CID 3036249. Retrieved from [Link]

  • ResearchGate. (2019, May 7). (PDF) Synthesis and Applications of Synthetic Peptides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Peptides&Elephants GmbH. (n.d.). Safety data sheet. Retrieved from [Link]

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The molecular structures of peptides Rh-T and Nph-A and an.... Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. Retrieved from [Link]

  • Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]

  • Khan Academy. (2011, September 27). Peptide Synthesis in the Laboratory [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2011). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]

  • Peptide Synthetics. (n.d.). Materials safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. Retrieved from [Link]

  • PeptideSynthetics. (n.d.). Materials safety data sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nph-peptide
Reactant of Route 2
Reactant of Route 2
Nph-peptide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.